molecular formula C16H18N2O3 B6368963 2-(3-Boc-aminophenyl)-3-hydroxypyridine CAS No. 1261982-52-8

2-(3-Boc-aminophenyl)-3-hydroxypyridine

Cat. No.: B6368963
CAS No.: 1261982-52-8
M. Wt: 286.33 g/mol
InChI Key: OHLHMGHTYRKDRK-UHFFFAOYSA-N
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Description

2-(3-Boc-aminophenyl)-3-hydroxypyridine is a high-purity chemical compound offered as a specialized building block for professional research and industrial applications. This compound is strictly for laboratory and manufacturing use and is not intended for diagnostic, therapeutic, or consumer applications. Compounds in this chemical class, particularly those featuring both an aminophenyl group and a hydroxypyridine moiety, are valued in research for their potential as intermediates in the development of more complex molecules. The tert-butoxycarbonyl (Boc) group serves as a protective group for the primary amine, a critical feature in multi-step synthetic pathways, especially in the development of pharmaceuticals and other bioactive molecules . The hydroxypyridine structure is a known component in coordination chemistry; for instance, closely related molecules like 2-amino-3-hydroxypyridine are used to synthesize Schiff base ligands that form stable complexes with various transition metals such as Cu(II), Co(II), and Ni(II) . These metal complexes are of significant research interest due to their demonstrated antimicrobial and antioxidant properties in scientific studies, showing activity against pathogens like Escherichia coli , Staphylococcus aureus , and Candida albicans . Researchers may employ this compound in the design of novel ligands to create metal-based complexes for evaluating biological activity or developing functional materials. Please note that the specific mechanism of action and detailed research value for this exact compound are dependent on the final application and should be validated by the researcher.

Properties

IUPAC Name

tert-butyl N-[3-(3-hydroxypyridin-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-7-4-6-11(10-12)14-13(19)8-5-9-17-14/h4-10,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLHMGHTYRKDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Boc-aminophenyl)-3-hydroxypyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-Boc-aminophenyl)-3-hydroxypyridine is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and drug discovery. Its unique molecular architecture, which combines a 3-hydroxypyridine scaffold with a Boc-protected aminophenyl moiety, presents a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The 3-hydroxypyridine core is a known pharmacophore, while the aminophenyl group offers a strategic point for further functionalization, making this compound a valuable intermediate in the development of new chemical entities. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, grounded in established chemical principles and data from analogous structures.

Chemical Properties and Data

While a specific CAS number for this compound is not publicly cataloged, its chemical properties can be reliably predicted based on its constituent functional groups and data from its precursors and structural isomers.

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C₁₆H₁₈N₂O₃Elemental composition
Molecular Weight 286.33 g/mol Calculated from the molecular formula
Appearance Off-white to light brown solidBased on the appearance of its precursor, 2-amino-3-hydroxypyridine.[1]
Melting Point Not determined; expected to be a solid at room temperatureMost Boc-protected amines and biaryl compounds are solids.
Solubility Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water.Typical for moderately polar organic compounds.
pKa The 3-hydroxyl group is weakly acidic, and the pyridine nitrogen is weakly basic.General properties of hydroxypyridines and pyridines.
Storage Store in a cool, dry place away from light and strong oxidizing agents.Standard practice for stable organic compounds.

Synthetic Pathway: A Plausible Approach via Suzuki-Miyaura Coupling

The most logical and efficient synthetic route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in the synthesis of biaryl compounds and is tolerant of a wide range of functional groups.[2][3]

The proposed synthesis involves two key steps:

  • Boc-protection of 2-amino-3-hydroxypyridine: The commercially available 2-amino-3-hydroxypyridine is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions at the amino group during the subsequent coupling step.

  • Suzuki-Miyaura Coupling: The resulting Boc-protected 2-amino-3-hydroxypyridine is then coupled with 3-(Boc-amino)phenylboronic acid. Alternatively, a halogenated derivative of 3-hydroxypyridine can be coupled with the boronic acid. A more direct approach would involve the coupling of a halogenated 3-hydroxypyridine with 3-(Boc-amino)phenylboronic acid. For this guide, we will consider the coupling of 2-chloro-3-hydroxypyridine with 3-(Boc-amino)phenylboronic acid.

Experimental Workflow Diagram

G cluster_0 Synthesis of this compound Start Starting Materials: - 2-Chloro-3-hydroxypyridine - 3-(Boc-amino)phenylboronic acid - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) Reaction Suzuki-Miyaura Coupling: - Combine reactants, catalyst, base, and solvent in a reaction vessel. - Heat the mixture under an inert atmosphere (e.g., 80-100 °C). Start->Reaction 1. Reaction Setup Workup Aqueous Workup: - Cool the reaction mixture. - Partition between an organic solvent (e.g., ethyl acetate) and water. - Separate the organic layer. Reaction->Workup 2. Reaction Completion & Quenching Purification Purification: - Dry the organic layer (e.g., over Na₂SO₄). - Concentrate under reduced pressure. - Purify the crude product by column chromatography. Workup->Purification 3. Isolation Product Final Product: This compound Purification->Product 4. Characterization

Caption: A step-by-step workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-3-hydroxypyridine (1.0 eq)

  • 3-(Boc-amino)phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-3-hydroxypyridine, 3-(Boc-amino)phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic and Reactivity Analysis

Predicted Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The Boc group will exhibit a characteristic singlet at approximately 1.5 ppm (9H). The N-H proton of the carbamate will appear as a singlet, and the O-H proton of the hydroxyl group will also be a singlet, both of which are exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show signals for the aromatic carbons, the carbonyl carbon of the Boc group (around 150-155 ppm), and the quaternary and methyl carbons of the tert-butyl group.

  • IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), N-H stretch of the carbamate (~3300-3400 cm⁻¹), C=O stretch of the carbamate (~1700-1720 cm⁻¹), and C=C/C=N stretching of the aromatic rings (~1450-1600 cm⁻¹).[4]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.

Chemical Reactivity

The reactivity of this compound is governed by its key functional groups:

  • Boc-Protected Amine: The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to liberate the free amine, which can then be used for further derivatization, such as amide bond formation or arylation.

  • 3-Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-acylation to introduce further diversity. Its acidity is relatively low, but it can be deprotonated with a suitable base.

  • Pyridine and Phenyl Rings: Both aromatic rings are susceptible to electrophilic aromatic substitution, although the pyridine ring is generally less reactive than the phenyl ring. The positions of substitution will be directed by the existing substituents.

Applications in Drug Discovery

The 2-(3-aminophenyl)-3-hydroxypyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Potential Therapeutic Areas
  • Oncology: Pyridine and aminophenyl motifs are present in numerous kinase inhibitors and other anticancer agents.[5][6] The ability to deprotect the Boc group and functionalize the resulting amine allows for the synthesis of libraries of compounds for screening against various cancer cell lines and kinase targets.

  • Inflammatory Diseases: Compounds containing the hydroxypyridine scaffold have been investigated for their anti-inflammatory properties.[7][8]

  • Neurodegenerative Diseases: The pyridine ring is a common feature in centrally active compounds.

  • Infectious Diseases: Pyridine derivatives have been explored as potential antibacterial and antiviral agents.[2]

Logical Pathway for Drug Development

G cluster_1 Drug Discovery and Development Pathway Core This compound Deprotection Boc Deprotection Core->Deprotection Derivatization Amine Functionalization (e.g., Acylation, Alkylation) Deprotection->Derivatization Library Compound Library Synthesis Derivatization->Library Screening High-Throughput Screening (e.g., Kinase Assays, Cell-based Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (Structure-Activity Relationship Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: A logical workflow from the core molecule to a preclinical drug candidate.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. The precursor, 2-amino-3-hydroxypyridine, is known to be an irritant.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its synthesis via a Suzuki-Miyaura coupling is a feasible and efficient approach. The presence of multiple modifiable functional groups provides a rich platform for the generation of diverse chemical libraries for screening against a wide range of biological targets. This technical guide serves as a foundational resource for researchers and scientists looking to explore the chemistry and therapeutic potential of this promising molecular scaffold.

References

  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(5), 1034-1045. [Link]

  • LookChem. tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbaMate. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 83, 203. [Link]

  • Pharmaffiliates. 2-Amino-3-hydroxypyridine. [Link]

  • Li, Y., et al. (2019). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 141(42), 16614-16619. [Link]

  • ResearchGate. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • MDPI. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(4), 834-855. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Academia.edu. H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. [Link]

  • PubMed. First Synthesis of Novel Aminophenyl Pyridinium-5-(hydroxybenzoyl)-hydrazonomethyl-2-oxothiazol-3-ide Derivatives and Evaluation of Their Anticancer Activities. [Link]

  • St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 2-heteroaryl-3-hydroxypyridines by ring expansion reactions of 2-acylfurans with ammonia. [Link]

  • ACS Publications. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. [Link]

  • ResearchGate. H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2-Aminobenzothiazole and 2-Amino-3-Hydroxypyridine | Request PDF. [Link]

  • National Center for Biotechnology Information. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • SAGE Journals. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. [Link]

  • National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

Sources

Architectural Intermediates in Drug Discovery: Physicochemical Profiling of Boc-Protected Aminophenyl-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

Boc-protected aminophenyl-hydroxypyridines—such as 6-(3-Boc-aminophenyl)-2-hydroxypyridine and 5-(4-Boc-aminophenyl)-3-hydroxypyridine—are sophisticated, bi-functional scaffolds that have become indispensable in modern medicinal chemistry 12. Widely deployed as critical building blocks for protein degraders (PROTACs) and highly selective kinase inhibitors, these molecules offer a unique combination of hydrogen-bonding vectors and orthogonal reactivity 3.

The strategic installation of a tert-butyloxycarbonyl (Boc) group on the aniline nitrogen serves a dual purpose. First, it masks the inherent nucleophilicity of the primary amine, preventing unwanted side reactions during upstream palladium-catalyzed cross-couplings or alkylations 4. Second, it dramatically alters the physicochemical landscape of the molecule, shifting its lipophilicity and solubility profile to favor organic phase manipulations.

Structural Dynamics: The Tautomeric Paradigm

To effectively utilize these intermediates, one must understand that the hydroxypyridine core is not a static entity. It exists in a dynamic, solvent-dependent tautomeric equilibrium between the lactim (hydroxypyridine) and lactam (pyridinone) forms 5 [[6]]().

This tautomerism dictates the molecule's reactivity and its interaction with biological targets. In polar, hydrogen-bonding solvents (e.g., DMSO, water) and in the solid state, the highly dipolar pyridinone tautomer predominates due to superior solvation energies and intermolecular hydrogen-bonding networks. Conversely, in non-polar media (e.g., dichloromethane, chloroform), the equilibrium shifts toward the less polar hydroxypyridine form.

Tautomerism Boc Boc-Aminophenyl- Hydroxypyridine Pyridinone Pyridinone Tautomer (Favored in Polar Media) Boc->Pyridinone Polar Solvents (DMSO, H2O) Hydroxypyridine Hydroxypyridine Tautomer (Favored in Non-Polar Media) Boc->Hydroxypyridine Non-Polar Solvents (CHCl3, Hexane) Deprotection Acidic Cleavage (TFA or HCl) Boc->Deprotection Synthetic Transformation Pyridinone->Hydroxypyridine Tautomeric Equilibrium Product Free Aminophenyl- Hydroxypyridine Deprotection->Product -CO2 -Isobutylene

Fig 1. Tautomeric equilibrium and logical deprotection pathway of the scaffold.

Quantitative Physicochemical Properties

The addition of the Boc group transforms the highly polar, amphoteric free aminophenyl-hydroxypyridine into a well-behaved, lipophilic intermediate. The carbamate linkage effectively neutralizes the basicity of the aniline nitrogen (pKa drops from ~4.5 to < 0 for the conjugate acid), leaving the pyridine nitrogen (pKa ~3.0) and the hydroxyl group (pKa ~11.0) as the primary ionizable centers.

PropertyValue / Description
Representative Compound 6-(3-Boc-Aminophenyl)-2-hydroxypyridine
CAS Number 1261993-40-1 2
Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
LogP (Estimated) 2.5 – 3.2 (Highly lipophilic due to Boc group)
Solubility Profile Soluble in DCM, EtOAc, THF, DMSO; Insoluble in H2O
Tautomeric State (Solid) Predominantly 2-Pyridinone (Lactam) 5
Hydrogen Bonding Donor (Carbamate NH, Pyridinone NH); Acceptor (Carbonyls)

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that chemical protocols must be designed with built-in validation mechanisms and a deep understanding of mechanistic causality. The removal of the Boc group is a prime example. While standard acidic cleavage is trivial for simple amines, the electron-rich nature of the hydroxypyridine ring makes it highly susceptible to electrophilic aromatic substitution by the liberated tert-butyl cation.

To prevent this, a cation scavenger must be employed. The following protocol represents a self-validating system for high-fidelity deprotection.

Workflow Step1 1. Substrate Dissolution 0.1 M in DCM Step2 2. Scavenger Addition Triisopropylsilane (TIPS) Step1->Step2 Step3 3. Acidification 20% TFA at 0 °C Step2->Step3 Step4 4. Reaction Monitoring LC-MS Tracking Step3->Step4 Step5 5. Quenching Sat. NaHCO3 to pH 8 Step4->Step5 Step6 6. Isolation Organic Extraction & Drying Step5->Step6

Fig 2. Step-by-step experimental workflow for controlled Boc deprotection.

Step-by-Step Methodology: Controlled Boc-Deprotection
  • Substrate Dissolution : Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the trifluoroacetic acid (TFA) and ensure reproducible, sharp reaction kinetics.

  • Scavenger Addition : Add 2.0 equivalents of triisopropylsilane (TIPS) to the stirring solution.

    • Causality: TIPS acts as a highly efficient hydride donor. It irreversibly quenches the highly reactive tert-butyl cation (generated during Boc cleavage) into inert isobutane gas, completely suppressing unwanted Friedel-Crafts-type alkylation on the electron-rich hydroxypyridine core.

  • Acidification : Cool the reaction vessel to 0 °C using an ice bath, then slowly add TFA to achieve a 20% v/v concentration.

    • Causality: Cooling mitigates the exothermic protonation of the pyridine nitrogen and the carbamate oxygen, reducing the risk of thermal degradation and polymerization.

  • Reaction Monitoring (Self-Validation) : Remove the ice bath, allow the reaction to warm to room temperature, and monitor via LC-MS every 60 minutes.

    • Validation Metric: The reaction is deemed complete when the total ion chromatogram (TIC) demonstrates the complete disappearance of the parent mass and the emergence of the [M-100+H]+ peak, corresponding to the loss of the Boc group (100 Da) and the release of CO2 and isobutylene.

  • Quenching & Isoelectric Isolation : Concentrate the reaction mixture under reduced pressure to remove excess TFA. Resuspend the crude oil in ethyl acetate and carefully neutralize with saturated aqueous NaHCO3 until the aqueous layer reaches exactly pH 7.5–8.0.

    • Causality: The deprotected product is amphoteric, containing both a basic aniline (pKa ~4.5) and an acidic pyridinol (pKa ~11). Adjusting the pH to ~8 ensures the molecule is at its isoelectric point (neutral state), maximizing its lipophilicity and preventing product loss in the aqueous waste.

  • Purification : Extract the organic layer, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the free aminophenyl-hydroxypyridine.

Reactivity & Downstream Synthetic Utility

Once cleanly deprotected, the free aminophenyl-hydroxypyridines—such as 5-(3-aminophenyl)-2-hydroxynicotinic acid—serve as incredibly versatile nucleophiles 7. The primary amino group can undergo well-established transformations, including acylation with acyl chlorides to form amides, or sulfonylation to yield sulfonamides. Furthermore, the hydroxyl group on the pyridine ring can be selectively converted into a triflate (OTf), activating that position for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to construct highly complex, multi-ring therapeutic architectures 7.

Conclusion

The successful deployment of Boc-protected aminophenyl-hydroxypyridines in drug discovery hinges on a rigorous understanding of their physicochemical properties and tautomeric behavior. By acknowledging the electronic interplay between the protected aniline and the amphoteric hydroxypyridine core, and by employing scavenger-assisted, isoelectric-controlled deprotection protocols, researchers can ensure the high-fidelity translation of these foundational building blocks into advanced pharmaceutical candidates.

References

  • 6-(3-Aminophenyl)-2-hydroxypyridine, min 98%, 1 gram Source: Calpaclab URL: [Link]

  • 1261893-23-5 | 5-(4-BOC-Aminophenyl)-3-hydroxypyridine Source: AA Blocks URL: [Link]

  • An Improved Synthesis of N-Boc Protected Aryl Amines Source: ResearchGate URL: [Link]

Sources

Strategic Access to the 3-Hydroxypyridine Scaffold: From Classical Rearrangements to C–H Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-hydroxypyridine (3-HP) moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical bioisostere for phenols and a core pharmacophore in kinase inhibitors, acetylcholinesterase inhibitors, and iron chelators (e.g., Deferiprone). Unlike its 2- and 4-isomers, which are readily accessible via


 or tautomerization of pyridones, the 3-position is electronically deactivated toward nucleophilic attack and lacks direct keto-enol tautomerization.[1]

This technical guide synthesizes the most robust methodologies for accessing 3-HP derivatives, moving beyond obsolete diazotization routes to focus on scalable furan rearrangements and precision transition-metal catalysis (Cu and Ir).

Part 1: Strategic Importance & Retrosynthetic Logic

The Electronic Paradox

The pyridine ring is electron-deficient. In 2- and 4-halopyridines, the nitrogen atom stabilizes the Meisenheimer intermediate during nucleophilic substitution (


). The 3-position does not benefit from this resonance stabilization, making direct displacement of 3-halogens by hydroxide energetic and difficult. Consequently, synthetic strategies must rely on Metal-Catalyzed Cross-Coupling , Oxidative Rearrangement , or De Novo Ring Construction .
Retrosynthetic Analysis

The following diagram maps the three primary strategic disconnections for accessing the 3-HP core.

Retrosynthesis Target 3-Hydroxypyridine Scaffold Halide 3-Halo-pyridines (Br, I, Cl) Halide->Target Cu-Catalyzed Hydroxylation Boronate Pyridine-3-boronic Esters Halide->Boronate Ir-Catalyzed C-H Borylation Furan 2-Acyl Furans (Bio-based) Furan->Target Oxidative Rearrangement Boronate->Target Oxidation (H2O2/NaOH) Acyclic Acyclic Precursors (Amino acids + Alkynes) Acyclic->Target De Novo Cyclization

Figure 1: Retrosynthetic map illustrating the three primary access points: Direct functionalization (Blue), Rearrangement (Green), and Oxidation of Boronates (Red).

Part 2: Critical Synthetic Methodologies

The "Precision" Route: Copper-Catalyzed Hydroxylation

For medicinal chemists working with complex intermediates, direct hydroxylation of 3-bromopyridines is the gold standard. While Palladium catalysts (Buchwald-Hartwig) are effective, modern Copper systems offer a cheaper and often more robust alternative for introducing the hydroxyl group without protecting groups.

  • Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide, ligand exchange with hydroxide, and reductive elimination.

  • Key Innovation: The use of specific ligands like BHMPO (N,N′-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide) or 8-hydroxyquinoline derivatives allows this reaction to proceed at lower temperatures (80–100 °C) compared to classical Ullmann conditions (>150 °C).

The "Scalable" Route: Furan Ring Expansion

When multi-gram or kilogram quantities are required, especially for simple 3-HP cores, the rearrangement of 2-acylfurans (Clauson-Kaas type) is superior.

  • Chemistry: Treatment of 2-acylfurans with ammonia (or ammonium salts) under pressure results in ring expansion.

  • Advantage: Uses renewable biomass precursors (furfural derivatives) and avoids expensive transition metals.

The "Late-Stage" Route: C-H Borylation & Oxidation

For highly substituted pyridines where halogenation patterns are difficult to install, Iridium-catalyzed C-H borylation is the method of choice.

  • Challenge: Pyridine nitrogen coordinates to the Ir catalyst, poisoning it.

  • Solution: Steric blocking of the C-2 position or using N-oxide precursors allows selective C-3 borylation. The resulting boronate is easily oxidized to the phenol using basic peroxide.

Part 3: Comparative Analysis of Methods

FeatureMethod A: Cu-Catalyzed HydroxylationMethod B: Ir-Borylation / OxidationMethod C: Furan Rearrangement
Primary Substrate 3-Bromo/IodopyridinesSubstituted Pyridines (C-H)2-Acylfurans / Furfuryl amines
Key Reagents CuI, Ligand (e.g., phen, BHMPO), KOH[Ir(OMe)(cod)]2, dtbpy, HBPinNH3 (aq), Heat, Pressure
Atom Economy HighModerate (Boron waste)High
Functional Group Tolerance Good (Esters, Nitriles survive)Excellent (Late-stage functionalization)Moderate (Sensitive to harsh pH)
Scalability Moderate (Catalyst cost)Low (High catalyst cost)High (Industrial preferred)
Strategic Use Drug Discovery (Lead Op) Late-Stage Diversification Process Chemistry (Kilo)

Part 4: Detailed Experimental Protocol

Selected Protocol: Copper-Catalyzed Hydroxylation of 3-Bromopyridine Source Grounding: Based on the optimized conditions by Ma et al. (JACS 2016) and subsequent process improvements.

Reagents & Setup
  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Catalyst: Cu(acac)₂ (2.5 mol%) or CuI (10 mol%)

  • Ligand: N,N′-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO) (5 mol%) or 1,10-phenanthroline (20 mol% for simpler substrates).

  • Base: LiOH[2]·H₂O or KOH (3.0 equiv)

  • Solvent: DMSO/H₂O (v/v 3:1) - Critical for solubilizing the hydroxide.

Step-by-Step Workflow
  • Charge: To a screw-cap reaction vial equipped with a magnetic stir bar, add Cu(acac)₂ (0.025 equiv), Ligand (0.05 equiv), and LiOH·H₂O (3.0 equiv).

  • Inert: Evacuate and backfill the vial with Argon (3 cycles).

  • Solvate: Add the DMSO/H₂O mixture (concentration ~0.5 M relative to substrate) and the 3-Bromopyridine (1.0 equiv) via syringe under Argon flow.

  • Reaction: Seal the vial and heat to 100 °C for 12–24 hours.

    • QC Point: Monitor by LCMS. Look for the disappearance of the bromide (M+2 pattern) and appearance of the phenol (M-H in negative mode).

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3–4 (3-hydroxypyridine is amphoteric; isoelectric precipitation is key).

  • Extraction: Extract with Ethyl Acetate (3x). Note: 3-HP is water-soluble; salting out the aqueous layer with NaCl is often necessary.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Mechanistic Visualization (Cu-Catalysis)

CuMechanism Start L-Cu(I)-X (Active Cat) OxAdd Oxidative Addition (Ar-Cu(III)-X) Start->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Cu(III)-OH) OxAdd->LigEx + OH- / - Br- RedElim Reductive Elimination LigEx->RedElim RedElim->Start Product 3-Hydroxypyridine RedElim->Product Release

Figure 2: Catalytic cycle for the Copper-mediated hydroxylation. The high-valent Cu(III) intermediate is stabilized by the bidentate ligand, facilitating the difficult C-O bond formation.

Part 5: References

  • Ma, D., et al. (2016).[2] "Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions." Journal of the American Chemical Society.

  • Hartwig, J. F., et al. (2014). "Iridium-Catalyzed C-H Borylation of Pyridines." Journal of the American Chemical Society.

  • Zhang, Z. (2007). "Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant." ResearchGate.

  • Banerjee, S., et al. (2022). "Pyridine: the scaffolds with significant clinical diversity."[3] RSC Advances.

  • Figshare Data. (2024). "Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands."

Sources

Strategic Discovery and Scalable Synthesis of Novel Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminopyridine moiety is a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric anchor for a multitude of FDA-approved therapeutics, including Crizotinib (ALK inhibitor), Dabrafenib (BRAF inhibitor), and 4-Aminopyridine (K+ channel blocker). Its ubiquity stems from its dual capability: the pyridine nitrogen acts as a crucial hydrogen bond acceptor in kinase hinge regions, while the exocyclic amine offers a vector for solubility modulation and diversity expansion.

This guide provides a technical roadmap for the rational design and synthesis of novel aminopyridine derivatives. It moves beyond textbook definitions to address the practical challenges of C-N bond formation on electron-deficient heterocycles , offering self-validating protocols for high-throughput library generation.

Part 1: Rational Discovery Engine

Structural Logic and Pharmacophore Mapping

The discovery of novel aminopyridines is rarely serendipitous. It requires a "lock-and-key" design strategy, particularly when targeting ATP-binding sites in kinases or voltage-gated ion channels.

  • The Kinase Hinge Binder: In kinase inhibitors, the pyridine nitrogen (N1) typically accepts a hydrogen bond from the backbone amide of the hinge region, while the exocyclic amino group (at C2) donates a hydrogen bond to the backbone carbonyl. This "donor-acceptor" motif is critical for potency.

  • The Ion Channel Blocker: For voltage-gated potassium channels (e.g., Kv1), the protonated form of 4-aminopyridine mimics the potassium ion, physically occluding the pore. Substituents at the C3 position (e.g., methyl, trifluoromethyl) can modulate lipophilicity and blood-brain barrier (BBB) penetration without disrupting the cationic pharmacophore.

SAR Decision Matrix

When optimizing a hit, use the following decision matrix to guide structural modifications.

SAR_Logic Start Hit Compound: Aminopyridine Core Target_ID Identify Target Class Start->Target_ID Kinase Target: Kinase (ATP Site) Target_ID->Kinase IonChannel Target: Ion Channel (Kv) Target_ID->IonChannel Hinge Optimize Hinge Binding (N1 Acceptor / C2 Donor) Kinase->Hinge Primary Interaction pKa Optimize pKa (~9.0) for physiological protonation IonChannel->pKa Active Species Selectivity Gatekeeper Residue Interaction (Bulky group at C3/C5) Hinge->Selectivity Refine Solubility Add Solubilizing Group (Piperazine/Morpholine tail) Selectivity->Solubility ADME Fix BBB Optimize LogP (2.0-3.0) for CNS penetration pKa->BBB Distribution

Figure 1: Strategic decision tree for optimizing aminopyridine hits based on target class.

Part 2: Advanced Synthetic Architectures

Synthesis of aminopyridines, particularly 2-aminopyridines , is historically plagued by the low reactivity of 2-halopyridines toward nucleophilic aromatic substitution (


) due to the electron-rich nature of the nitrogen ring compared to nitrobenzenes. Modern methodologies bypass these limitations.
Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

This is the "workhorse" method for drug discovery. It allows for the coupling of challenging substrates (e.g., electron-rich amines with electron-neutral chloropyridines) under mild conditions.

  • Mechanism: The cycle involves oxidative addition of the Pd(0) species into the C-Cl bond, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.

  • Critical Parameter - Ligand Selection: For sterically hindered or electron-deficient pyridines, monodentate biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) are superior to bidentate ligands (BINAP) because they promote the difficult reductive elimination step.

Pathway B: Direct C-H Functionalization (The Innovator)

For late-stage functionalization where a halogen handle is absent, direct C-H amination is a powerful alternative.

  • The Fier Reagent: Developed by Merck, this method uses a hydroxylamine-derived reagent to electrophilically aminating the pyridine C2 position via a [3,3]-sigmatropic rearrangement. This avoids the need for pre-functionalized starting materials.

Part 3: Detailed Protocol

Optimization of Buchwald-Hartwig Amination for Sterically Hindered 2-Chloropyridines

This protocol is designed for the synthesis of a library of N-substituted-2-aminopyridines , specifically targeting intermediates for kinase inhibitors where the pyridine ring contains a bulky substituent at C3.

Experimental Design & Causality
VariableChoiceRationale
Catalyst Source

Provides a stable source of Pd(0) without contributing interfering ligands (unlike

).
Ligand BrettPhos specifically designed to prevent formation of the stable Pd-amine complex and accelerate reductive elimination in primary amines.
Base

Strong, bulky base that ensures rapid deprotonation of the amine-Pd complex but is too bulky to coordinate tightly to Pd.
Solvent 1,4-DioxaneHigh boiling point allows for thermal acceleration; compatible with microwave heating.
Step-by-Step Methodology

Safety Note: Perform all steps in a fume hood. Palladium catalysts can be sensitizers.

  • Vessel Preparation:

    • Oven-dry a 20 mL microwave vial or a heavy-walled pressure tube.

    • Equip with a magnetic stir bar.

    • Trustworthiness Check: Flush the vial with Argon for 5 minutes. Oxygen is the primary cause of catalytic death in this cycle.

  • Reagent Loading (Glovebox or Schlenk Line):

    • Add 2-chloro-3-methylpyridine (1.0 equiv, 1.0 mmol, 127 mg).

    • Add Target Primary Amine (1.2 equiv, 1.2 mmol).

    • Add

      
        (1.4 equiv, 1.4 mmol, 135 mg).
      
    • Add

      
        (1 mol%, 0.01 mmol, 9.2 mg).
      
    • Add BrettPhos (2 mol%, 0.02 mmol, 10.7 mg).

    • Note: Premixing Pd and Ligand in a small volume of solvent for 5 mins before addition can enhance active catalyst formation.

  • Solvent Addition & Reaction:

    • Add anhydrous 1,4-Dioxane (concentration 0.2 M, 5 mL).

    • Seal the vial with a crimp cap (Teflon/silicone septum).

    • Heat to 100°C for 12 hours (oil bath) or 110°C for 1 hour (Microwave).

  • Workup & Purification:

    • Cool to room temperature.[1]

    • Filter the reaction mixture through a pad of Celite to remove palladium black and inorganic salts. Elute with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (SiO2).

      • Gradient: 0%

        
         50% EtOAc in Hexanes.
        
      • Tip: Aminopyridines can streak on silica. Add 1% Triethylamine to the eluent to sharpen peaks.

  • Validation (Self-Check):

    • NMR: Look for the disappearance of the C-Cl signal and the appearance of the N-H broad singlet (typically 4.5-6.0 ppm).

    • LC-MS: Confirm the mass

      
      . A clean single peak indicates successful coupling without homocoupling side products.
      
Visualizing the Catalytic Cycle

Understanding the cycle allows for troubleshooting. If the reaction stalls, it is usually at the oxidative addition (change halide) or reductive elimination (change ligand) stage.

Buchwald_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl AmineBind Amine Coordination (Ar-Pd-NH2R) OxAdd->AmineBind R-NH2 Deprot Deprotonation (Ar-Pd-NHR) AmineBind->Deprot Base (NaOtBu) RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regeneration Product Product (Ar-NH-R) RedElim->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination utilizing a bulky phosphine ligand.

Part 4: Future Outlook & Automation

The synthesis of aminopyridines is moving toward Flow Chemistry . Continuous flow reactors allow for the handling of superheated solvents (above boiling point) which can reduce Buchwald-Hartwig reaction times from hours to minutes. Furthermore, automated platforms utilizing Design of Experiments (DoE) are now standard for screening ligand/base combinations for novel, difficult substrates.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Koo, T. S., et al. (2010). Structure-Activity Relationships of 4-Aminopyridine Derivatives as Acetylcholinesterase Inhibitors. Archives of Pharmacal Research, 33, 463–468. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Technical Guide: 2-Amino-3-Hydroxypyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-hydroxypyridine (CAS 16867-03-1) is a high-value heterocyclic scaffold used extensively in the synthesis of fused pyridine derivatives. Its structural uniqueness lies in the ortho-positioning of an electron-donating amino group (-NH₂) and a phenolic hydroxyl group (-OH) on the pyridine ring. This "push-pull" electronic environment, combined with its capacity for tautomerism, makes it a versatile precursor for constructing oxazolopyridines , imidazopyridines , and pyrido-fused bicyclic systems .

This guide details the industrial synthesis of 2-amino-3-hydroxypyridine from furfural, its critical role in accessing privileged medicinal pharmacophores (such as GPIIb/GPIIIa antagonists and DNA-PK inhibitors), and provides a validated laboratory protocol for its downstream cyclization.

Chemical Profile & Tautomerism

Understanding the reactivity of 2-amino-3-hydroxypyridine requires an analysis of its tautomeric equilibrium. Unlike simple pyridines, this molecule exists in a dynamic equilibrium between the hydroxy-amine form and the oxo-imine form.

PropertyData
CAS Number 16867-03-1
IUPAC Name 2-Amino-3-pyridinol
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol
Appearance White to light brown crystalline powder
Melting Point 170–175 °C
Solubility Soluble in DMF, DMSO, dilute acids/bases; sparingly soluble in water.[1]
pKa Values ~9.0 (OH), ~3.5 (Pyridine N)
Tautomeric Implications

In solution, the compound can shift between the 2-amino-3-hydroxypyridine (aromatic) and 2-imino-3-pyridinone (non-aromatic) forms. This duality allows it to react as either a nucleophile (via the amine/hydroxyl) or an electrophile (at the carbonyl-like carbon in the imine form), facilitating diverse cyclization pathways.

Industrial Synthesis: The Furfural Route

While laboratory methods often employ the reduction of 2-hydroxy-3-nitropyridine, the dominant industrial route utilizes furfural as a renewable feedstock. This process is cost-effective and scalable.

Reaction Mechanism[2][3]
  • Ring Opening: Furfural is treated with chlorine or bromine in an aqueous medium to open the furan ring, generating an acyclic dicarbonyl intermediate.

  • Sulfonation & Cyclization: The intermediate reacts with ammonium sulfamate. The ammonia source provides the nitrogen for the pyridine ring, while the sulfamate group directs the regioselectivity.

  • Hydrolysis: The resulting sulfonated pyridine is hydrolyzed under alkaline conditions to yield the final 2-amino-3-hydroxypyridine.

Process Flow Diagram

SynthesisRoute Figure 1: Industrial Synthesis of 2-Amino-3-Hydroxypyridine from Furfural Furfural Furfural (C5H4O2) RingOpen Acyclic Chloro-Intermediate (In situ) Furfural->RingOpen Cl2 / H2O 0-10°C Sulfonate Pyridine Sulfonate Intermediate RingOpen->Sulfonate + NH4SO3NH2 (Ammonium Sulfamate) Product 2-Amino-3-Hydroxypyridine (CAS 16867-03-1) Sulfonate->Product NaOH / Hydrolysis pH Adjustment

Caption: The industrial "Furfural Route" converts renewable furan derivatives into the pyridine core via oxidative ring opening and re-cyclization.

Pharmaceutical Applications

2-Amino-3-hydroxypyridine serves as a "linchpin" intermediate. Its primary utility is not as a final drug, but as a precursor to fused heterocycles that act as bioisosteres for purines and quinolines.

A. Oxazolo[4,5-b]pyridines (GPIIb/GPIIIa Antagonists)

Reaction with carbonyl donors (e.g., phosgene, carbonyldiimidazole) cyclizes the amino and hydroxyl groups to form the oxazolo[4,5-b]pyridine core.

  • Mechanism: The hydroxyl oxygen attacks the carbonyl electrophile, followed by intramolecular closure by the amino nitrogen.

  • Therapeutic Relevance: Derivatives of this scaffold have been investigated as fibrinogen receptor (GPIIb/GPIIIa) antagonists, used to prevent thrombotic cardiovascular events.

B. DNA-PK and Kinase Inhibitors

The chelating ability of the ortho-amino-hydroxy motif allows these derivatives to bind to metal cofactors in metalloenzymes.

  • DNA-PK: Inhibitors of DNA-dependent protein kinase (DNA-PK) often require a flat, fused heteroaromatic system to intercalate DNA or bind the kinase ATP pocket. 2-Amino-3-hydroxypyridine provides the necessary hydrogen-bonding donor/acceptor motif (H-bond donor via NH, acceptor via N/O).

C. Analgesics and Anti-inflammatories

Historically, the scaffold has been used to synthesize analogs of Clonixin and Flunixin (NSAIDs) by modifying the pyridine ring to improve solubility or alter metabolic profiles.

Experimental Protocol: Synthesis of 3H-Oxazolo[4,5-b]pyridin-2-one

This protocol demonstrates the cyclization of 2-amino-3-hydroxypyridine into a fused bicyclic system, a common first step in drug discovery workflows.

Objective: Synthesize 3H-oxazolo[4,5-b]pyridin-2-one via carbonyl insertion.

Reagents & Equipment[4]
  • Precursor: 2-Amino-3-hydroxypyridine (5.5 g, 0.05 mol)[1]

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (12.15 g, 0.075 mol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (100 mL)

  • Equipment: 250 mL 3-neck round-bottom flask, reflux condenser, inert gas (Argon/Nitrogen) line.

Step-by-Step Methodology
  • Setup: Flame-dry the glassware and purge with Argon to ensure anhydrous conditions.

  • Dissolution: Charge the flask with 2-amino-3-hydroxypyridine and anhydrous THF. Stir until a suspension or partial solution is formed.

  • Addition: Add CDI in portions over 10 minutes. Note: CO₂ evolution will occur; ensure proper venting.

  • Reflux: Heat the mixture to reflux (approx. 66°C) and maintain for 5 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM).

  • Workup:

    • Evaporate the THF under reduced pressure.

    • Redissolve the residue in Dichloromethane (DCM).

    • Wash the organic phase with 5% NaOH solution (6 × 150 mL). The product (which is acidic due to the cyclic carbamate) will transfer to the aqueous phase.

  • Isolation:

    • Acidify the combined aqueous extracts to pH ~5 using 2N HCl.

    • The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry in a desiccator.

Yield: Typically 85–95%. Purity Check: melting point (expected >200°C) and ¹H-NMR (DMSO-d₆).

Divergent Reactivity Map

The following diagram illustrates how 2-amino-3-hydroxypyridine serves as a branching point for various chemical libraries.

ReactivityMap Figure 2: Divergent Synthesis Pathways from the Core Scaffold Core 2-Amino-3-Hydroxypyridine (Scaffold) Path1 Reaction with Carbonyldiimidazole (CDI) Core->Path1 Path2 Reaction with Glyoxal / Aldehydes Core->Path2 Path3 Sandmeyer Reaction (Diazotization) Core->Path3 Prod1 Oxazolo[4,5-b]pyridines (Bioactive Core) Path1->Prod1 Cyclization Prod2 Imidazo[4,5-b]pyridines (Purine Bioisosteres) Path2->Prod2 Condensation Prod3 2-Halo-3-hydroxypyridines (Coupling Partners) Path3->Prod3 Substitution

Caption: The scaffold enables access to three distinct chemical spaces: oxazoles, imidazoles, and halogenated coupling partners.

Safety & Handling

  • Toxicity: Classified as Acute Tox. 3 (Oral) . It is toxic if swallowed.

  • Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • PPE: Handle only in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under inert gas if possible, as the amine group can oxidize over time, turning the white powder brown.

References

  • BenchChem. 2-Amino-3-Hydroxypyridine Synthesis from Furfural: An Application Note and Detailed Protocol. Retrieved from

  • PrepChem. Synthesis of Preparation 1: 3H-Oxazolo[4,5-b]pyridin-2-one. Retrieved from

  • Clockss. Synthesis of Substituted Oxazolo[4,5-b]pyridine Derivatives. Retrieved from

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of pirenzepine analogs. Bioorg Med Chem. 2008.[2] Retrieved from

  • Jubilant Ingrevia. Safety Data Sheet: 2-Amino-3-hydroxypyridine. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols: Step-by-Step Boc Deprotection of 2-(3-Boc-aminophenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-(3-aminophenyl)-3-hydroxypyridine

The compound 2-(3-aminophenyl)-3-hydroxypyridine is a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted aminophenyl group attached to a hydroxypyridine core, is found in a variety of biologically active molecules and functional materials. The primary amine and hydroxyl groups provide key points for further chemical modification, making it a versatile intermediate in multi-step syntheses.[1][2]

The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, offering robust protection for amines under a wide range of reaction conditions.[3][4] Its facile removal under acidic conditions allows for the strategic unmasking of the amine functionality at the desired synthetic stage.[3][5] This document provides a detailed, step-by-step guide for the efficient Boc deprotection of 2-(3-Boc-aminophenyl)-3-hydroxypyridine, tailored for researchers, scientists, and drug development professionals.

Reaction Principle: The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[3][6] The most commonly employed reagent for this transformation is trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM).[3][7]

The mechanism proceeds through the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (e.g., TFA).[3][5][6]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][5][6]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[3][6]

  • Amine Salt Formation: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (in this case, the trifluoroacetate salt).[3][6]

It is crucial to be aware of potential side reactions, such as the tert-butylation of electron-rich aromatic rings by the liberated tert-butyl cation.[8][9] While the hydroxypyridine and aminophenyl rings are susceptible to this, the use of appropriate reaction conditions and scavengers can mitigate this issue.[8][9]

Experimental Protocol: Deprotection of this compound

This protocol outlines a standard procedure for the acidic removal of the Boc protecting group.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound≥95%Commercially AvailableStarting material
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Sigma-AldrichCorrosive and hygroscopic
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros OrganicsUse a dry solvent
Saturated sodium bicarbonate (NaHCO₃) solutionFor neutralization
Brine (saturated NaCl solution)For washing
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)For drying
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄For reaction monitoring
Ninhydrin stainFor visualization of the amine product
Step-by-Step Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.[3]

    • Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C. This initial cooling helps to control any potential exotherm upon the addition of the strong acid.[3]

  • Addition of Trifluoroacetic Acid (TFA):

    • Slowly add trifluoroacetic acid (TFA) (typically 10-20 equivalents, or a 20-50% v/v solution in DCM) to the stirred solution at 0 °C.[3][10] A common and effective ratio is a 1:1 mixture of TFA and DCM.[3]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 30 minutes to 4 hours.[3]

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

    • For TLC analysis, a suitable mobile phase would be a mixture of a non-polar and a polar solvent (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The deprotected product, being more polar, will have a lower Rf value than the Boc-protected starting material.[11][12] The product spot can be visualized by staining with ninhydrin, which reacts with the primary amine to produce a characteristic purple color.[11][12]

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3][11]

    • The crude product will be the trifluoroacetate salt of the amine. To obtain the free amine, dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious as this will generate CO₂ gas.[3][11]

    • Wash the organic layer with brine to remove any residual water-soluble impurities.[10][11]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected 2-(3-aminophenyl)-3-hydroxypyridine.[10][11]

Visual Workflow of the Experimental Protocol

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve Dissolve Starting Material in Anhydrous DCM Cool Cool to 0 °C in Ice Bath Dissolve->Cool Add_TFA Slowly Add TFA Cool->Add_TFA Warm_RT Warm to Room Temperature Add_TFA->Warm_RT Monitor Monitor by TLC/LC-MS Warm_RT->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Neutralize Neutralize with NaHCO₃ (aq) Concentrate->Neutralize Wash Wash with Brine Neutralize->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter_Concentrate Filter & Concentrate Dry->Filter_Concentrate Product 2-(3-aminophenyl)-3-hydroxypyridine Filter_Concentrate->Product

Caption: Experimental workflow for the Boc deprotection of this compound.

Troubleshooting and Considerations

IssuePotential Cause(s)Recommended Solution(s)
Incomplete or Sluggish Reaction - Insufficient acid strength or concentration.- Short reaction time.- Steric hindrance around the Boc group.[8]- Increase the concentration of TFA or the reaction time.[10]- Gentle heating (e.g., 40-50 °C) may be necessary for stubborn substrates.[10]
Side Product Formation (e.g., t-butylation) - The tert-butyl cation generated during deprotection can alkylate electron-rich sites on the molecule.[8][9]- Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.[10]- Consider adding a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation.[8]
Difficulty in Isolating the Product - The deprotected amine salt may be highly soluble in water.- After neutralization, ensure thorough extraction with an appropriate organic solvent.- If the product remains in the aqueous layer, consider adjusting the pH or using a different extraction solvent.

Alternative Deprotection Methods

For substrates that are sensitive to strong acids like TFA, several milder alternatives can be considered:

  • HCl in Dioxane or Methanol: A solution of HCl in an organic solvent is a common alternative to TFA and can sometimes offer better selectivity.[13][14]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) can facilitate Boc deprotection under milder conditions.[8]

  • Aqueous Phosphoric Acid: For certain substrates, aqueous phosphoric acid can be an effective and milder deprotecting agent.[8][15]

  • Thermal Deprotection: In the absence of acid, the Boc group can be removed thermally, often in a high-boiling solvent or using flow chemistry.[8][16]

  • Water-Mediated Deprotection: Refluxing in water has been shown to be an environmentally friendly method for the deprotection of some N-Boc protected amines.[17][18]

Characterization of the Final Product

The identity and purity of the final product, 2-(3-aminophenyl)-3-hydroxypyridine, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the disappearance of the characteristic tert-butyl signal of the Boc group and the appearance of the primary amine signals.

  • Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the expected molecular weight of the deprotected product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.[11]

Safety Precautions

Trifluoroacetic acid (TFA) is a strong, corrosive acid and should be handled with extreme care in a well-ventilated fume hood.[17][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves (double gloving is recommended).[17][20]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[21][22] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[17][19]

  • Disposal: Dispose of TFA and any contaminated materials as hazardous waste according to local regulations.[21]

References

  • Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1673 - TRIFLUOROACETIC ACID. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-free N -Boc deprotection by ex situ generation of hydrogen chloride gas. Retrieved from [Link]

  • International Journal of Chemistry. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Reddit. (2014, June 22). Removal of Boc protecting group as workup? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). CN103772272A - Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

Sources

Application of 2-(3-Boc-aminophenyl)-3-hydroxypyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Notes and Protocols: 2-(3-Boc-aminophenyl)-3-hydroxypyridine in Medicinal Chemistry

Executive Summary

This compound is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and drug discovery. It strategically combines a 3-hydroxypyridine core —a privileged pharmacophore known for its robust metal-chelating properties—with a Boc-protected aniline moiety that provides a highly controlled synthetic handle for late-stage diversification. This guide details the structural rationale, primary therapeutic applications, and validated experimental protocols for utilizing this compound in the synthesis of targeted therapeutics, including metalloenzyme inhibitors and kinase modulators.

Structural Rationale & Pharmacophore Utility

The architectural design of this compound offers two distinct functional domains:

  • The 3-Hydroxypyridine Core (The Warhead): The adjacent nitrogen and hydroxyl groups on the pyridine ring create a potent bidentate chelating system. This motif exhibits a high binding affinity for hard metal cations (e.g., Fe³⁺, Al³⁺) and borderline metals (e.g., Zn²⁺, Cu²⁺)[1],[2]. In drug design, it is frequently deployed as a Zinc-Binding Group (ZBG) to target metalloenzymes like Histone Deacetylases (HDACs), offering a less toxic, more pharmacokinetically stable alternative to traditional hydroxamate groups[3],[4].

  • The Boc-Aminophenyl Moiety (The Linker/Vector): The meta-substituted aniline acts as a rigid vector, directing subsequent chemical modifications toward the solvent-exposed rim of an enzyme's active site. The tert-butyloxycarbonyl (Boc) protecting group ensures the primary amine remains inert during upstream synthetic steps (e.g., cross-coupling or core functionalization) and can be selectively cleaved under acidic conditions[5],[6].

Medicinal Chemistry Applications

  • Targeted Epigenetic Inhibitors (HDACs): By substituting the mutagenic hydroxamic acid ZBG with a 3-hydroxypyridine derivative, researchers can achieve selective inhibition of specific HDAC isoforms (e.g., HDAC6 and HDAC8) while sparing HDAC1[3]. The deprotected aminophenyl group serves as the attachment point for the "linker" and "cap" groups that dictate isoform selectivity.

  • Metal Chelation Therapy & Anti-Tyrosinase Agents: The 3-hydroxypyridine scaffold is highly effective at sequestering excess iron or copper[7]. It has been successfully applied in the design of tyrosinase inhibitors, where the bidentate coordination of copper in the enzyme's active site halts melanogenesis[8].

  • Kinase Inhibitors: The heterocyclic core acts as a hydrogen-bond donor/acceptor pair, seamlessly interacting with the hinge region of various protein kinases, while the phenyl ring occupies the adjacent hydrophobic pocket[9].

Experimental Workflows & Protocols

To utilize this compound in library synthesis, the Boc group must first be removed to expose the reactive aniline.

BocDeprotection N1 This compound (Stable Precursor) N2 Protonated Carbamate (TFA Addition) N1->N2 + H+ (TFA) N3 Carbamic Acid + t-Butyl Cation (Fragmentation) N2->N3 Cleavage N4 Decarboxylation (CO2 Evolution) N3->N4 Spontaneous N5 2-(3-Aminophenyl)-3-hydroxypyridine (TFA Salt) N4->N5 + H+

Mechanism of TFA-mediated Boc deprotection yielding the active amine salt.

Protocol 1: TFA-Mediated Boc Deprotection

The removal of the Boc group relies on acid-catalyzed fragmentation. Trifluoroacetic acid (TFA) is the reagent of choice due to its strong acidity and volatility, which simplifies downstream isolation[5].

Materials:

  • This compound (1.0 eq)

  • Trifluoroacetic Acid (TFA) (20.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Triisopropylsilane (TIPS) (0.1 eq) - Optional cation scavenger

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (e.g., 1.0 mmol) in anhydrous DCM (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Chill the solution to 0 °C using an ice bath. Causality: Starting the reaction at 0 °C prevents uncontrolled exothermic degradation and minimizes side reactions from the highly reactive tert-butyl cation[10].

  • Acid Addition: Slowly add TFA (approx. 1.5 mL) dropwise to the stirring solution. If using TIPS as a scavenger to trap the tert-butyl cation and prevent ring alkylation, add it now.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. Crucial Note: Do not seal the reaction vessel tightly. The decarboxylation step releases equimolar amounts of CO₂ gas, which can cause pressure buildup[11],[6].

  • Monitoring: Track reaction progress via TLC (e.g., 5% MeOH in DCM) or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3 × 5 mL) to azeotropically remove residual TFA[10].

  • Isolation: The resulting 2-(3-aminophenyl)-3-hydroxypyridine trifluoroacetate salt can typically be used directly in the next coupling step without further purification.

Protocol 2: HATU-Mediated Amide Coupling

Once deprotected, the aniline acts as a nucleophile to couple with various carboxylic acids (e.g., attaching a PROTAC linker or an HDAC surface-recognition cap).

DrugDiscoveryWorkflow S1 Boc-Protected Scaffold (ZBG Core) S2 TFA/DCM Deprotection (0°C to RT) S1->S2 S3 Free Aniline Intermediate S2->S3 -CO2, -Isobutylene S4 Amide Coupling (HATU/DIPEA) Add Linker/Cap Group S3->S4 R-COOH S5 Target Metalloenzyme Inhibitor S4->S5 Purification

Synthetic workflow for generating metalloenzyme inhibitors from the Boc-protected scaffold.

Step-by-Step Procedure:

  • Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes to form the active ester. Causality: HATU is preferred for anilines due to its high coupling efficiency and ability to overcome the inherently lower nucleophilicity of aromatic amines compared to aliphatic amines.

  • Coupling: Add the 2-(3-aminophenyl)-3-hydroxypyridine TFA salt (1.0 eq) dissolved in a minimal amount of DMF to the activated acid solution.

  • Reaction: Stir at room temperature for 4–12 hours under an inert atmosphere (N₂ or Argon).

  • Purification: Quench with water, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and purify via preparative HPLC.

Quantitative Data & Physicochemical Properties

To guide rational drug design, the following table summarizes the theoretical and observed physicochemical properties of the 3-hydroxypyridine scaffold compared to traditional moieties.

Property / Metric3-Hydroxypyridine CoreTraditional Hydroxamate (SAHA)Causality / Impact on Drug Design
Zn²⁺ Binding Affinity (Log β₂) ~12.0 - 15.0~9.0 - 11.0Higher stability of the bidentate complex leads to prolonged target residence time[2].
pKa (Hydroxyl Group) ~8.7~8.0Ensures a significant proportion of the drug is neutral at physiological pH, improving membrane permeability.
Metabolic Stability High (Aromatic ring)Low (Prone to hydrolysis/reduction)3-Hydroxypyridines resist rapid plasma clearance, improving in vivo half-life[3].
Toxicity Profile Low (Used in FDA-approved Deferiprone)High (Potential mutagenicity)Eliminates the risk of releasing toxic hydroxylamine metabolites[1].

Troubleshooting & Best Practices

  • Incomplete Boc Deprotection: If LC-MS shows remaining starting material, ensure the TFA is fresh. TFA can absorb atmospheric moisture, which slows down the acid-catalyzed cleavage.

  • Alkylation Side Reactions: The tert-butyl cation generated during deprotection can occasionally alkylate the electron-rich 3-hydroxypyridine ring. Always include a scavenger like TIPS or anisole if this byproduct is observed[5].

  • Poor Amide Coupling Yields: The hydroxyl group on the pyridine ring can occasionally compete as a nucleophile, leading to esterification. If O-acylation occurs, it can usually be reversed by treating the crude mixture with a mild base (e.g., K₂CO₃ in MeOH) to selectively hydrolyze the ester while leaving the stable amide intact.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at:[Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • ResearchGate. 3-hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. Available at:[Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at:[Link]

  • PubMed. Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies. Available at:[Link]

  • PMC. 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition. Available at:[Link]

  • ACS Publications. Synthesis and Structure–Activity Relationship of 3-Hydroxypyridine-2-thione-Based Histone Deacetylase Inhibitors. Available at:[Link]

  • PMC. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Available at:[Link]

Sources

Application Note: 2-(3-Boc-aminophenyl)-3-hydroxypyridine as a Privileged Scaffold in Metalloenzyme Inhibitor and Radiopharmaceutical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of highly selective metalloenzyme inhibitors and radiopharmaceutical chelators relies heavily on bifunctional building blocks. 2-(3-Boc-aminophenyl)-3-hydroxypyridine (CAS: 1261982-52-8) has emerged as a highly versatile, advanced intermediate[1]. It combines the potent metal-chelating properties of a 3-hydroxypyridine core with an orthogonally protected meta-substituted aniline vector. This application note details the structural rationale, physicochemical profile, and validated synthetic protocols for deploying this building block in the development of targeted therapeutics.

Structural Rationale & Pharmacophore Utility

As a Senior Application Scientist, it is critical to understand why a specific building block is chosen over alternatives. The utility of this compound is driven by two distinct structural features:

The 3-Hydroxypyridine Core: A Superior Zinc-Binding Group (ZBG)

Historically, hydroxamic acids have been the gold standard for chelating the catalytic zinc ion (Zn


) in Histone Deacetylases (HDACs). However, they suffer from poor pharmacokinetic profiles and potential mutagenicity. The 3-hydroxypyridine moiety (and its thione derivatives) acts as a highly effective, bidentate non-hydroxamate ZBG[2]. It provides superior metabolic stability and demonstrates remarkable selectivity for HDAC6 and HDAC8 over HDAC1[2]. Furthermore, in the field of radiopharmaceuticals, hydroxypyridinones are privileged hexadentate chelators (e.g., HOPO) used to sequester Zirconium-89 (

Zr) for ImmunoPET imaging[3].
The meta-Aminophenyl Vector: Optimal Trajectory

The spatial orientation of a drug molecule within an enzyme's catalytic tunnel is paramount. The 2-position substitution with a meta-aminophenyl group is not arbitrary. Once the Boc group is removed, the resulting aniline provides a geometric vector that optimally projects the attached linker out of the narrow HDAC catalytic tunnel toward the surface recognition cap group[4]. Additionally, the urea motifs frequently synthesized from this aniline handle are highly valued in drug discovery due to their strong hydrogen-bonding potential with surface protein residues[4].

Physicochemical & Analytical Profile

To ensure reproducibility across drug discovery campaigns, the quantitative data and analytical expectations for this building block are summarized below.

Parameter / MetricSpecification / Expected ValueAnalytical Validation Method
Chemical Formula C

H

N

O

High-Resolution Mass Spectrometry
Molecular Weight 286.33 g/mol LC-MS (ESI+)
LogP (Predicted) ~2.5 - 3.0RP-HPLC (Retention Time Correlation)
Boc Deprotection Yield >92% (Typical)Gravimetric Analysis
Primary Amine Detection Positive (Post-deprotection)Ninhydrin Stain (TLC)
Hydroxyl Integrity PositiveFerric Chloride (FeCl

) Stain (TLC)

Divergent Synthetic Workflow

The following diagram illustrates the strategic divergence of this compound into two major therapeutic modalities: Metalloenzyme inhibitors and Radiopharmaceuticals.

G A 2-(3-Boc-aminophenyl)- 3-hydroxypyridine B Boc Deprotection (TFA/DCM/TIPS) A->B C 2-(3-Aminophenyl)- 3-hydroxypyridine B->C D Urea/Amide Coupling (Cap Group Addition) C->D F Macrocycle Conjugation (Linker Addition) C->F E HDAC6/8 Inhibitors (Zinc Binding Group) D->E G Radiopharmaceuticals (89Zr Chelators) F->G

Divergent synthetic workflow of this compound in drug discovery.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure scientific integrity at every step.

Protocol 1: Chemoselective Boc Deprotection

Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to unmask the aniline, while strictly preventing the alkylation of the electron-rich pyridinol core.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M under a nitrogen atmosphere.

  • Scavenger Addition (Causality Step): Add Triisopropylsilane (TIPS) (2.0 eq) to the solution. Rationale: The 3-hydroxypyridine ring is highly nucleophilic. During TFA-mediated cleavage, the liberated tert-butyl carbocation can electrophilically attack the pyridine ring. TIPS acts as a sacrificial carbocation scavenger, ensuring chemoselectivity and preventing the formation of undesired tert-butylated byproducts.

  • Acid Cleavage: Cool the reaction mixture to 0 °C using an ice bath. Add Trifluoroacetic Acid (TFA) dropwise until a 1:4 (v/v) TFA:DCM ratio is achieved.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Criteria: The starting material peak ([M+H]

      
       = 287.1) must completely disappear. The product peak representing the free amine ([M+H]
      
      
      
      = 187.1) must be the dominant signal.
  • Isolation: Concentrate the mixture under reduced pressure. Redissolve the resulting oil in a minimal amount of cold methanol and precipitate the TFA salt of the product using cold diethyl ether. Filter and dry under a vacuum.

Protocol 2: Urea-Based Cap Group Conjugation

Objective: Synthesize a urea-linked intermediate, a critical hydrogen-bonding motif used for surface recognition in HDAC inhibitors[4].

  • Free-Basing: Dissolve the deprotected 2-(3-aminophenyl)-3-hydroxypyridine TFA salt (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 10 minutes to fully neutralize the TFA salt and liberate the nucleophilic primary amine.

  • Coupling (Causality Step): Cool the solution to 0 °C. Add the desired functionalized isocyanate (1.1 eq) dropwise. Rationale: Isocyanates react rapidly and cleanly with unhindered anilines to form ureas. The urea motif is selected because its rigid, planar structure and strong hydrogen bond donor/acceptor capabilities anchor the inhibitor to the rim of the metalloenzyme's active site[4].

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase.

    • Validation Criteria 1 (Amine Consumption): Stain the plate with Ninhydrin and heat. The absence of a purple spot confirms the complete consumption of the primary amine.

    • Validation Criteria 2 (Hydroxyl Integrity): Stain a parallel plate with a 1% aqueous FeCl

      
       solution. The appearance of a dark blue/purple spot confirms that the 3-hydroxyl group on the pyridine ring remains unreacted and available for metal chelation.
      
  • Purification: Quench the reaction with water, extract three times with Ethyl Acetate, dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , and purify the concentrated residue via silica gel flash chromatography.

References

1.[4] Recent Advances in Small Molecular Modulators Targeting Histone Deacetylase 6. Taylor & Francis Online. 2.[1] 1261982-52-8 this compound. AK Scientific. 3.[2] 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition. National Institutes of Health (PMC). 4.[3] Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. MDPI.

Sources

Application Note: Large-Scale Synthesis of tert-Butyl (3-(3-hydroxypyridin-2-yl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of tert-butyl (3-(3-hydroxypyridin-2-yl)phenyl)carbamate presents a unique chemo-selectivity and catalytic challenge. The target molecule features a biaryl axis connecting a Boc-protected aniline to a 3-hydroxypyridine ring. Direct Suzuki-Miyaura cross-coupling of unprotected 2-bromo-3-hydroxypyridine is notoriously inefficient on a large scale due to catalyst poisoning and electronic deactivation[1].

This application note details a robust, highly scalable three-step protocol: (1) O-Benzylation , (2) Suzuki-Miyaura Cross-Coupling , and (3) Hydrogenolytic Deprotection . This route is designed to minimize transition-metal contamination, avoid acidic conditions that would compromise the Boc group, and eliminate the need for large-scale chromatographic purification.

Retrosynthetic Strategy & Mechanistic Rationale

The "Unprotected" Problem

Attempting a direct cross-coupling between 2-bromo-3-hydroxypyridine and (3-((tert-butoxycarbonyl)amino)phenyl)boronic acid typically results in stalled reactions and high palladium loading. Under the basic conditions required for transmetalation, the 3-hydroxyl group is deprotonated. The resulting pyridinolate is highly electron-rich, which severely dampens the electrophilicity of the adjacent C-Br bond, drastically slowing the Oxidative Addition of Pd(0)[1]. Furthermore, the adjacent nitrogen and oxygen atoms can act as a bidentate ligand, sequestering and poisoning the palladium catalyst.

The Orthogonal Protection Strategy

To circumvent this, the hydroxyl group must be masked. The target molecule contains an acid-sensitive tert-butoxycarbonyl (Boc) group. Therefore, protecting groups requiring acidic cleavage (e.g., MOM, MEM, or THP ethers) are strictly contraindicated. The benzyl (Bn) ether provides perfect orthogonality; it is stable to the basic aqueous conditions of the Suzuki coupling and is cleanly removed via neutral hydrogenolysis (H


, Pd/C) without disturbing the Boc carbamate.
Catalyst Selection

For the cross-coupling step, Pd(dppf)Cl


  is selected over standard Pd(PPh

)

. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center, which accelerates the Reductive Elimination step[2]. It is highly thermally stable, resistant to oxidation, and specifically privileged for sterically hindered ortho-substituted heteroaryl couplings[3].

Workflow & Mechanistic Visualizations

Workflow SM1 2-Bromo-3-hydroxypyridine Int1 3-(Benzyloxy)-2-bromopyridine (Intermediate 1) SM1->Int1 Step 1: Benzyl bromide, K2CO3 DMF, 60°C Int2 tert-Butyl (3-(3-(benzyloxy)pyridin-2-yl)phenyl)carbamate (Intermediate 2) Int1->Int2 Step 2: Pd(dppf)Cl2, Na2CO3 1,4-Dioxane/H2O, 90°C SM2 (3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid SM2->Int2 Suzuki-Miyaura Coupling Partner Prod tert-Butyl (3-(3-hydroxypyridin-2-yl)phenyl)carbamate (Final Product) Int2->Prod Step 3: H2 (1 atm), 10% Pd/C MeOH/EtOAc, RT

Figure 1: Three-step scalable workflow for the synthesis of the target biaryl compound.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA Oxidative Addition (3-(Benzyloxy)-2-bromopyridine) PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM Transmetalation (Boronic Acid + Base) PdII_TM->Pd0 Reductive Elimination (Intermediate 2)

Figure 2: Suzuki-Miyaura catalytic cycle utilizing Pd(dppf)Cl2 for biaryl formation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxy)-2-bromopyridine (Intermediate 1)

Objective: Mask the hydroxyl group to prevent catalyst poisoning and electronic deactivation.

  • Setup: To a 10 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add 2-bromo-3-hydroxypyridine (1.00 kg, 5.75 mol) and anhydrous DMF (5.0 L).

  • Base Addition: Add finely powdered anhydrous K

    
    CO
    
    
    
    (1.19 kg, 8.62 mol, 1.5 equiv). Stir the suspension at 25 °C for 30 minutes to ensure complete deprotonation.
  • Alkylation: Dropwise add benzyl bromide (1.03 kg, 6.03 mol, 1.05 equiv) over 1 hour, maintaining the internal temperature below 35 °C (mild exotherm).

  • Heating: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor completion via HPLC.

  • Workup: Cool to 20 °C. Quench by slowly adding purified water (15 L). Extract the aqueous suspension with Ethyl Acetate (3 × 4 L).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 3 L) to remove residual DMF, followed by brine (3 L). Dry over anhydrous Na

    
    SO
    
    
    
    .
  • Isolation: Concentrate under reduced pressure to a volume of ~2 L. Add Heptane (4 L) to induce crystallization. Filter the off-white solid and dry under vacuum at 40 °C.

Step 2: Suzuki-Miyaura Cross-Coupling (Intermediate 2)

Objective: Form the C-C biaryl bond using a robust, scale-friendly biphasic system.

  • Setup: In a 20 L jacketed reactor, charge 3-(benzyloxy)-2-bromopyridine (1.20 kg, 4.54 mol), (3-((tert-butoxycarbonyl)amino)phenyl)boronic acid (1.18 kg, 4.99 mol, 1.1 equiv), and 1,4-Dioxane (8.0 L).

  • Degassing (Critical Step): Sparge the solution with subsurface Nitrogen for 45 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species[3].

  • Base & Catalyst Addition: Add a degassed solution of Na

    
    CO
    
    
    
    (1.44 kg, 13.6 mol, 3.0 equiv) in water (4.0 L). Finally, add Pd(dppf)Cl
    
    
    ·CH
    
    
    Cl
    
    
    adduct (74 g, 0.09 mol, 2 mol%).
  • Reaction: Heat the biphasic mixture to 85–90 °C under vigorous mechanical stirring for 8 hours.

  • Workup & Metal Scavenging: Cool to 25 °C. Separate the aqueous layer. Treat the organic layer with a silica-based palladium scavenger (e.g., SiliaMetS Thiol, 200 g) and activated carbon (100 g). Stir at 40 °C for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger and carbon.

  • Isolation: Concentrate the filtrate to ~3 L. Add Isopropanol (5 L) and cool to 5 °C to precipitate the product. Filter, wash with cold Isopropanol, and dry to yield Intermediate 2.

Step 3: Hydrogenolysis of the Benzyl Ether (Final Product)

Objective: Cleave the benzyl ether under neutral conditions to preserve the Boc carbamate.

  • Setup: To a 10 L pressure reactor (Hastelloy or glass-lined), add Intermediate 2 (1.30 kg, 3.45 mol), Methanol (4.0 L), and Ethyl Acetate (2.0 L) to ensure complete solubility.

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet, 130 g). Safety Note: Pd/C is highly pyrophoric when dry; always add to solvent under an inert atmosphere.

  • Hydrogenation: Purge the vessel with Nitrogen (3 cycles), then with Hydrogen gas (3 cycles). Pressurize the reactor to 1.5 atm (approx. 22 psi) with H

    
    .
    
  • Reaction: Stir vigorously at 25 °C for 12 hours. Monitor the consumption of starting material via LC-MS.

  • Workup: Purge the reactor with Nitrogen to remove all residual H

    
    . Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with Methanol (2 L).
    
  • Isolation: Concentrate the filtrate to dryness. Recrystallize the crude residue from a mixture of Toluene and Heptane (1:3) to afford the final product as a highly pure white crystalline powder.

Quantitative Data & Analytics

The following table summarizes the expected yields, purity profiles, and key analytical markers for each stage of the scale-up process.

StepProductExpected YieldPurity (HPLC)Key

H NMR Shifts (CDCl

,

ppm)
MS (ESI+) m/z
1 3-(Benzyloxy)-2-bromopyridine88 - 92%> 98.5%7.95 (dd, 1H), 7.45-7.30 (m, 5H), 5.15 (s, 2H, -CH

-)
264.0, 266.0 [M+H]

2 Intermediate 282 - 87%> 99.0%8.25 (d, 1H), 7.80 (s, 1H, NH), 5.10 (s, 2H, -CH

-), 1.50 (s, 9H, Boc)
377.2 [M+H]

3 Final Product90 - 95%> 99.5%10.20 (br s, 1H, OH), 8.15 (d, 1H), 6.55 (s, 1H, NH), 1.52 (s, 9H, Boc)287.1 [M+H]

Table 1: Analytical summary and quality control parameters for the three-step synthesis.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling - Historical Methods and Catalytic Cycles. Retrieved from:[Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Catalyst Developments. Retrieved from:[Link]

  • Advanced Synthesis & Catalysis. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology / Elsevier. Retrieved from:[Link]

Sources

Application Note: Advanced Coupling Reactions Utilizing 2-Amino-3-Hydroxypyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-hydroxypyridine (2A3HP) is a highly versatile, bifunctional heterocyclic building block. Its adjacent amino and hydroxyl groups allow for regioselective functionalization and tandem cyclization reactions, making it an indispensable precursor for synthesizing complex fused heterocycles such as imidazo[4,5-b]pyridines and diazaphenoxazines[1][2]. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for leveraging 2A3HP in advanced catalytic coupling workflows.

Chemical Profile & Mechanistic Causality

The primary synthetic challenge when utilizing 2A3HP is differentiating the reactivity of the C2-amino and C3-hydroxyl groups.

  • Chemoselectivity via pH Modulation: Under neutral or mildly basic conditions, the primary amine acts as the dominant nucleophile, favoring N-acylation or N-arylation. However, under strongly basic conditions, the deprotonation of the hydroxyl group (pKa ~ 8.5) generates a highly reactive phenoxide-like oxygen, which kinetically outcompetes the amine for electrophiles.

  • Tandem Cyclizations: By strategically selecting cross-coupling partners (e.g., ortho-dihalides or 2,3,5-trichloropyridine), researchers can drive a sequential O-arylation followed by an intramolecular N-arylation, efficiently yielding tricyclic scaffolds in a single pot[2].

Reaction Pathway Visualization

Workflow A 2-Amino-3-hydroxypyridine (Bifunctional Scaffold) B Buchwald-Hartwig Amidation A->B Pd Catalyst, Base C Microwave-Assisted Condensation A->C Carboxylic Acids D Oxidative Coupling A->D Precursor, H2O2 E Diazaphenoxazines (Pharmaceuticals) B->E F Imidazo[4,5-b]pyridines (Kinase Inhibitors) C->F G Indo Dyes (Cosmetics/Materials) D->G

Divergent synthetic pathways of 2-amino-3-hydroxypyridine via selective coupling reactions.

Experimental Protocols

Protocol A: Tandem Synthesis of Diazaphenoxazine Derivatives via Buchwald-Hartwig Amidation

Context: Diazaphenoxazines are valuable pharmaceutical scaffolds. Their synthesis involves a base-catalyzed SNAr reaction followed by a Palladium-catalyzed Buchwald-Hartwig amidation[2].

Causality of Experimental Choices:

  • Aqueous Basic Medium for Precursor: Using an aqueous basic medium for the initial reaction with 2,3,5-trichloropyridine ensures the complete deprotonation of the 2A3HP hydroxyl group, driving the initial etherification before intramolecular cyclization occurs[2].

  • Catalyst/Ligand System: Pd(OAc)₂ paired with a bulky, electron-rich ligand (e.g., 1,4-bis(2-hydroxyl-3,5-di-tert-butyl benzyl)piperazine) facilitates the oxidative addition of the aryl chloride and promotes reductive elimination, overcoming the severe steric hindrance of the fused tricyclic system[2].

  • Water-Mediated Pre-activation: A trace amount of water promotes the reduction of Pd(II) to the active Pd(0) species, visually confirmed by a color shift.

Step-by-Step Methodology:

  • Precursor Synthesis: React 2A3HP with 2,3,5-trichloropyridine in an aqueous basic medium (KOH in 1,4-dioxane/water) at reflux for 4 hours to afford 3-chloro-1,9-diazaphenoxazine as white solid crystals[2].

  • Catalyst Pre-activation: In a Schlenk tube, combine Pd(OAc)₂ (5 mol%) and the piperazine ligand (10 mol%) in a 50:50 mixture of DMF and toluene. Stir until a visual color change from yellow to black occurs, indicating active Pd(0) formation[2].

  • Coupling: Add 3-chloro-1,9-diazaphenoxazine (1.0 equiv), the desired primary carboxamide (1.2 equiv), and K₂CO₃ (2.0 equiv) to the activated catalyst solution.

  • Execution: Purge the vessel with argon and heat at 110 °C for 2 hours[2].

  • Validation & Analytical Milestones: Cool to room temperature, filter through Celite, and purify via silica gel chromatography. Validate the self-consistency of the reaction by checking the FTIR spectrum for the characteristic shift in the amide C=O stretch, alongside exact mass confirmation via LC-MS[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Cl Bond Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII AmineCoord Amide Coordination & Deprotonation PdII->AmineCoord Base, Amide PdII_Amide Pd(II) Amido Complex AmineCoord->PdII_Amide RedElim Reductive Elimination (C-N Bond Formation) PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Mechanism of Pd-catalyzed Buchwald-Hartwig amidation for diazaphenoxazine synthesis.

Protocol B: Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridines

Context: Imidazo[4,5-b]pyridines are critical pharmacophores heavily utilized in kinase inhibitor design. 2A3HP can be condensed directly with carboxylic acids to form these fused rings[1].

Causality of Experimental Choices:

  • Microwave Irradiation vs. Thermal Heating: Traditional thermal condensation requires prolonged heating (>150 °C), often leading to substrate charring and decomposition. Microwave heating (100 W) on a silica gel support accelerates the dehydration step, reducing reaction times from hours to minutes while significantly improving yields[1].

Step-by-Step Methodology:

  • Preparation of Solid Support: Mix equimolar amounts of 2A3HP and the target carboxylic acid. Dissolve in a minimal volume of volatile solvent (e.g., methanol) and slurry with activated silica gel[1].

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain a free-flowing powder, ensuring intimate molecular contact between the reactants.

  • Microwave Irradiation: Place the silica-supported mixture in a dedicated microwave synthesizer. Irradiate at 100 W for 5–10 minutes[1].

  • Extraction: Elute the product directly from the silica gel using an ethyl acetate/methanol gradient.

  • Validation & Analytical Milestones: Analyze via LC-MS to confirm the mass of the cyclized product. The self-validating milestone is the exact loss of two water molecules (-36 Da) compared to the combined mass of the starting materials.

Protocol C: Oxidative Coupling for Material and Cosmetic Applications

Context: Beyond pharmaceuticals, 2A3HP is a standard "coupler" in oxidative dyes, reacting with a primary "precursor" (e.g., p-phenylenediamine) in the presence of an oxidant[3].

Causality of Experimental Choices:

  • Oxidative Activation: The primary amine of the precursor is oxidized by H₂O₂ to a highly reactive quinonediimine. 2A3HP, acting as a nucleophile, attacks this intermediate. The hydroxyl group on 2A3HP dictates the regioselectivity of the coupling, forming a stable, highly conjugated indo dye[3].

Step-by-Step Methodology:

  • Formulation: Prepare a 0.025 M solution of 2A3HP and a 0.025 M solution of p-phenylenediamine in an aqueous base (pH 9-10, adjusted with ammonia)[3].

  • Oxidation: Add hydrogen peroxide (typically 3-6% final concentration) to initiate the reaction[3].

  • Coupling: Stir at room temperature for 30 minutes. The solution will rapidly transition from colorless to a deep, intense color.

  • Validation & Analytical Milestones: Use UV-Vis spectrophotometry to quantify the absorption maximum (λmax) of the resulting dye complex. A stable, non-shifting λmax indicates complete consumption of the quinonediimine intermediate.

Quantitative Data Summary

Reaction TypeTarget ScaffoldCatalyst / Key ReagentsKey ConditionsTypical YieldRef
Buchwald-Hartwig Amidation Diazaphenoxazine CarboxamidesPd(OAc)₂, Piperazine Ligand, K₂CO₃DMF/Toluene (50:50), 110 °C, 2 hGood to Excellent[2]
Microwave Condensation Imidazo[4,5-b]pyridinesCarboxylic Acids, Silica Gel SupportMicrowave (100 W), Solvent-free71% – 92%[1]
Oxidative Coupling Indo Dyes (Cosmetics/Materials)p-Phenylenediamine, H₂O₂Aqueous Base (pH 9-10), RT, 30 minQuantitative (In-situ)[3]

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives MDPI URL
  • Cosmetic Ingredient Review (CIR)
  • Synthesis of 1,9-Diazaphenoxazine Carboxamide Derivatives via Buchwald-Hartwig Amidation Protocol Asian Journal of Chemistry URL

Sources

Troubleshooting & Optimization

Optimization of Boc deprotection conditions to avoid side products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Boc Deprotection Conditions to Avoid Side Products

Ticket ID: BOC-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The " t-Butyl Cation" Challenge

Welcome to the Technical Support Center. If you are experiencing low yields, unexpected mass adducts (+56 Da), or impurities during Boc removal, the culprit is almost certainly the tert-butyl cation .

Unlike Fmoc removal (which is base-driven and releases a stable fluorene byproduct), Boc acidolysis generates a highly electrophilic tert-butyl carbocation (


). If this cation is not immediately quenched, it will alkylate nucleophilic residues on your molecule (Tryptophan, Methionine, Tyrosine, Cysteine).[1]

The Golden Rule: You cannot stop the cation from forming; you can only control where it goes.

Mechanistic Insight & Visualization

To solve the problem, we must visualize the enemy. The diagram below illustrates the divergent pathways: the desired pathway (scavenging) vs. the side-reaction pathway (alkylation).

Boc_Mechanism Boc_Substrate Boc-Protected Substrate Protonation Protonation (TFA/H+) Boc_Substrate->Protonation Intermediate Oxonium Intermediate Protonation->Intermediate Fragmentation Fragmentation Intermediate->Fragmentation -CO2 T_Butyl_Cation tert-Butyl Cation (tBu+) (HIGHLY REACTIVE) Fragmentation->T_Butyl_Cation Free_Amine Free Amine Product (Desired) Fragmentation->Free_Amine Scavenger Scavenger Present (Silanes, Thiols) T_Butyl_Cation->Scavenger Fast Kinetic Trap Nucleophile Internal Nucleophile (Trp, Met, Tyr) T_Butyl_Cation->Nucleophile Unchecked Reaction Quenched Quenched Isobutylene/Adduct (Harmless Waste) Scavenger->Quenched Side_Product Alkylated Side Product (+56 Da Impurity) Nucleophile->Side_Product

Figure 1: Mechanistic bifurcation of Boc acidolysis. The presence of scavengers (yellow path) acts as a kinetic trap to intercept the tBu+ cation before it alkylates sensitive residues (red path).

Scavenger Selection Guide

Do not use neat TFA unless your substrate is simple (e.g., a glycine chain). Use this table to select the correct "Cocktail" for your specific substrate.

Sensitive Residue Primary Risk Recommended Scavenger Mechanism of Action
Tryptophan (Trp) Indole alkylation (+56, +112 Da)Triethylsilane (TES) or Dithiothreitol (DTT) TES acts as a hydride donor, reducing the cation to isobutane (gas).
Methionine (Met) S-alkylation or Oxidation to Met(O)Thioanisole + DMS Thioanisole acts as a "soft" nucleophile trap; DMS reduces potential oxides.
Tyrosine (Tyr) Phenol alkylation (O-tBu)Water + Phenol Water hydrolyzes the cation; Phenol acts as a competitive substrate.
Cysteine (Cys) S-alkylationTriisopropylsilane (TIPS) Bulky silane effectively traps cations protecting the thiol.
General/Unknown Random alkylationTIPS + Water Broad-spectrum protection.

Troubleshooting Protocols (Q&A Format)

Issue 1: "My Tryptophan-containing peptide has +56 Da peaks."

Diagnosis: You likely used neat TFA or insufficient scavenger. The indole ring of Trp is an electron-rich sponge for tert-butyl cations. The Fix: Switch to Cocktail B (High Scavenge) .

Protocol: High-Fidelity Deprotection (Cocktail B)

Use this for peptides containing Trp, Met, or Cys.

  • Preparation: Prepare a fresh solution of TFA / Phenol / Water / TIPS (88 : 5 : 5 : 2 v/v/v/v).

    • Note: Phenol is solid; weigh 0.5g for every 10mL total volume.

  • Reaction: Add the cocktail to your protected substrate (10 mL per gram of resin/crude).

  • Incubation: Shake at room temperature for 2–3 hours.

    • Why? The reaction releases isobutylene gas. Ensure the vessel is vented or has headspace.

  • Precipitation: Filter the solution dropwise into cold diethyl ether (-20°C). The peptide will precipitate, while the lipophilic scavengers (and the scavenged t-butyl adducts) remain in the ether layer.

  • Wash: Centrifuge, decant, and wash the pellet 2x with fresh cold ether.

Issue 2: "Boc removal is deprotecting my acid-sensitive silyl ethers."

Diagnosis: TFA is too strong (


). It cleaves TBDMS or Trityl groups along with the Boc.
The Fix:  Use a Lewis Acid  catalyst instead of a Brønsted acid. Zinc Bromide (

) is highly selective for Boc.
Protocol: Selective Lewis Acid Deprotection

Reference: Wu et al. (ZnBr2 selectivity).

  • Reagent: Suspend ZnBr₂ (5.0 equiv) in DCM .

  • Execution: Add your Boc-protected substrate. Stir at room temperature.

  • Monitoring: This reaction is slower than TFA (approx. 4–24 hours). Monitor by TLC.[2][3]

  • Workup: Add water to quench. The Zn salts are water-soluble. Extract the organic layer (DCM) to recover your amine.

    • Advantage:[4][5][6][7] This leaves benzyl esters and silyl ethers intact.

Issue 3: "I see a -18 Da peak or peak broadening (Ser/Thr residues)."

Diagnosis: This is likely an N→O acyl shift . In strong acid, the amide bond migrates to the hydroxyl group of Ser/Thr, forming an ester (depsipeptide). The Fix: This is reversible.

  • Immediate Action: Do not discard the product.

  • Reversal: Dissolve the crude product in water/acetonitrile. Adjust pH to 8–9 using dilute

    
     or aqueous bicarbonate.
    
  • Time: Stir for 1 hour. The ester will migrate back to the thermodynamically stable amide (N-terminal).

  • Prevention: Keep TFA exposure time under 2 hours and maintain temperature at 0°C–RT (avoid heating).

Decision Matrix: Choosing Your Conditions

Use this workflow to determine the safest experimental path.

Decision_Tree Start Start: Boc Deprotection Q1 Does substrate contain Trp, Met, Cys, or Tyr? Start->Q1 Q2 Are there other acid-sensitive groups? (e.g., TBDMS, Trityl) Q1->Q2 No Method_B Method B: Scavenger Cocktail (TFA/TIPS/H2O) Q1->Method_B Yes (Critical Risk) Method_A Method A: Standard TFA/DCM (1:1) + 2% Water Q2->Method_A No Method_C Method C: Lewis Acid (ZnBr2) or TMSOTf Q2->Method_C Yes

Figure 2: Operational decision tree for selecting deprotection conditions based on substrate complexity.

References

  • Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group.[8] Provides the foundational mechanistic distinction between

    
     and 
    
    
    
    pathways in acidolysis.
  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid acidolysis of protecting groups.

  • Wu, Y. Q., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.[9]

  • Sakaitani, M., & Ohfune, Y. (1990). Selective removal of the tert-butoxycarbonyl group in the presence of tert-butyl ester using TMSOTf.

  • BenchChem Technical Notes. (2025). Scavengers for Boc deprotection to prevent side reactions.[4][10][11][12]

Sources

Alternative synthetic routes to 2-amino-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Purification of 2-Amino-3-Hydroxypyridine

Ticket ID: #SYN-2A3HP-001 Topic: Troubleshooting Synthetic Routes for 2-Amino-3-Hydroxypyridine (CAS: 16867-03-1) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Molecule & The Challenge

You are likely here because your product is turning black on the filter or your yields are inconsistent. 2-Amino-3-hydroxypyridine (2-AHP) is a critical intermediate for P2X3 antagonists and oxidative hair dyes.

The Core Problem: 2-AHP contains an electron-rich aminophenol motif. It is highly susceptible to air oxidation, forming quinoid-type impurities (often dark brown/purple) that are difficult to remove. furthermore, its amphoteric nature (


 values approx. 3.5 and 9.0) makes extraction tricky.

This guide covers the three most viable synthetic routes, ranked by reliability and scalability, followed by a dedicated troubleshooting module for purification.

Route A: The "Standard" Lab Scale Method (Nitro Reduction)

Best for: Small to medium scale (1g – 100g), high reliability. Precursor: 3-Nitro-2-hydroxypyridine (CAS: 15128-82-2).

The Protocol

This route utilizes the catalytic hydrogenation of the nitro group. While seemingly simple, the choice of solvent and catalyst is critical to prevent poisoning or over-reduction.

  • Dissolution: Dissolve 3-nitro-2-hydroxypyridine in Methanol (MeOH).

    • Note: Avoid Ethanol if possible; MeOH provides better solubility for the polar product.

  • Catalyst Loading: Add 10% Pd/C (10-20 wt% loading relative to substrate).

    • Critical: Flush the vessel with Argon/Nitrogen before adding Hydrogen to prevent ignition.

  • Hydrogenation: Bubble

    
     (balloon pressure is usually sufficient) for 4–12 hours at RT.
    
  • Workup (The Danger Zone): Filter through Celite under an inert atmosphere if possible. Evaporate solvent immediately.

Troubleshooting Route A
SymptomProbable CauseCorrective Action
Reaction Stalls Catalyst PoisoningThe pyridone oxygen can bind Pd. Add a trace of acetic acid to the MeOH to protonate the species, or switch to Raney Nickel (requires higher pressure).
Product is Grey/Black Oxidation during filtrationDo not dry the catalyst filter cake in air (fire hazard). Use a closed filtration system. Add sodium dithionite (

) to the receiving flask as an antioxidant.
Low Yield Product trapped in CeliteThe product is poorly soluble in cold MeOH. Wash the Celite pad with hot MeOH (

).

Route B: The "Classic" Organic Route (Demethylation)

Best for: Labs already possessing 2-amino-3-methoxypyridine. Precursor: 2-Amino-3-methoxypyridine.

The Protocol

This involves cleavage of the methyl ether using hydrobromic acid (HBr).

  • Reflux: Suspend starting material in 48% aqueous HBr. Reflux (

    
    ) for 4–6 hours.
    
  • Neutralization: This is the critical step. The solution will be acidic.[1] You must neutralize to the isoelectric point to precipitate the free base.

Troubleshooting Route B

Q: I neutralized to pH 7, but no precipitate formed. Where is my product? A: 2-AHP is amphoteric. At pH 7, it may form a zwitterion that is water-soluble.

  • Fix: Adjust pH to 8.0–8.5 (slightly basic).

  • Fix: If precipitation fails, evaporate to dryness and extract the solid residue with hot Ethyl Acetate (EtOAc) or THF. Inorganic salts (NaBr) will remain behind.

Route C: The "Industrial" Route (Furan Ring Opening)

Best for: Large scale, cost-reduction, avoiding noble metals. Precursor: Furfural (CAS: 98-01-1).

This method, detailed in recent patent literature (e.g., CN109535071B), builds the pyridine ring from scratch. It is complex but uses cheap raw materials.

Workflow Diagram

The following diagram illustrates the logic flow for the Furfural route, highlighting the critical "One-Pot" nature of the industrial process.

FurfuralRoute Furfural Furfural (Start) Chlorination Step 1: Chlorination (Ring Opening) Furfural->Chlorination Cl2/Br2, 0°C Sulfonation Step 2: Sulfamate Reaction (Cyclization) Chlorination->Sulfonation NH4SO3NH2 Hydrolysis Step 3: Alkaline Hydrolysis (pH > 10) Sulfonation->Hydrolysis NaOH, Heat Crude Crude Brown Solid Hydrolysis->Crude Precipitation Refining Refining: DMF/MeOH Crude->Refining Decolorization Final White 2-AHP (>99% Purity) Refining->Final

Figure 1: The industrial "Furfural Ring-Opening" pathway.[2] This route avoids heavy metals but requires precise pH control during hydrolysis.

FAQ: Purification & Stability (The "Brown Product" Issue)

Q: My product is purple/brown. Is it ruined? A: Not necessarily. The color comes from trace oxidation products (likely diazo- or quinone-imines) that have high extinction coefficients. Even 0.1% impurity can color the whole batch.

  • The Fix (Recrystallization): Dissolve the crude solid in boiling water containing 1% activated charcoal and 0.5% sodium dithionite (reducing agent). Filter hot. Cool slowly to crystallize.

Q: How do I store it? A:

  • Argon flush: Always store under inert gas.

  • Amber vials: Protect from light.

  • Cold storage: -20°C is recommended for long-term stability.

Q: Can I use column chromatography? A: Yes, but be careful. Silica gel is slightly acidic and can cause streaking of the amine.

  • Mobile Phase: DCM:MeOH (9:1) + 1% Triethylamine (TEA) . The TEA neutralizes the silica and ensures the amine elutes as a free base.

Summary of Synthetic Options

FeatureRoute A (Nitro Red.)Route B (Demethylation)Route C (Furfural)
Complexity LowLowHigh
Cost High (Pd/C)Medium (Reagents)Low (Raw Materials)
Scalability MediumLow (Acid waste)High
Key Risk Fire (Catalyst)Low Yield (Workup)Process Control
Purity Profile High (>98%)VariableHigh (after refining)

References

  • ChemicalBook. (n.d.). 2-Amino-3-hydroxypyridine Synthesis Methods. Retrieved from

  • Jubilant Ingrevia. (2024).[3] Safety Data Sheet: 2-Amino-3-hydroxypyridine.[3] Retrieved from

  • Wang, Y., et al. (2019). 2-amino-3-hydroxypyridine and preparation method and refining method thereof. CN Patent CN109535071B. Retrieved from

  • Mostafa, S. I., & El-Maksoud, S. A. (1998). Synthesis and characterization of some transition metal complexes of 2-amino-3-hydroxypyridine. Monatshefte für Chemie, 129, 455–466. Retrieved from

Sources

Minimizing impurity formation during the synthesis of pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Queue: OPEN Operator: Senior Application Scientist Status: Active Support Session

Welcome to the Pyridine Synthesis Help Desk.

You are likely here because your pyridine reaction has stalled, turned into black tar, or the product is refusing to separate from the baseline. Pyridine chemistry is notoriously unforgiving due to the nitrogen atom's dual nature: it is both a nucleophile (poisoning catalysts) and a base (complicating workups), while the ring itself is electron-deficient (resisting electrophilic substitution).

Below are the Three Critical Support Tickets we resolve most frequently. Select the module that matches your current bottleneck.

Ticket #802: The Hantzsch Bottleneck (Incomplete Aromatization)

Issue: “I synthesized the 1,4-dihydropyridine (1,4-DHP) intermediate easily, but the oxidation step to the final pyridine is yielding low recovery, tarry byproducts, or dealkylated impurities.”

Root Cause Analysis

The Hantzsch synthesis is a two-step process.[1] The formation of the 1,4-DHP is robust, but the aromatization (oxidation) step is the failure point.

  • Nitration/Over-oxidation: Using nitric acid (HNO₃) often nitrates the ring or cleaves sensitive substituents.

  • Dealkylation: If you have a secondary alkyl group at the C4 position, strong oxidants can cleave this bond, reverting to the unsubstituted pyridine.

  • Incomplete Reaction: Milder oxidants often leave residual DHP, which co-elutes with the product.

Troubleshooting Protocol: The "Iodine-Methanol" Method

For sensitive substrates where metal oxides (MnO₂, CrO₃) cause fouling, we recommend the Iodine/MeOH protocol. It is milder and avoids heavy metal waste.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of 1,4-DHP in 10 mL of Methanol (MeOH).

  • Reagent Addition: Add 1.2 equivalents of molecular Iodine (I₂).

  • Reflux: Heat to reflux for 3–4 hours.

    • Checkpoint: Monitor TLC.[2][3][4] The DHP usually fluoresces strongly blue under UV; the pyridine product will be UV active but less fluorescent (absorbs at 254 nm).

  • Quench: Cool and add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine (color changes from dark brown to yellow/clear).

  • Extraction: Extract with EtOAc.

Comparison of Oxidant Profiles:

OxidantReactivitySide Effect RiskBest For...[5]
HNO₃ HighHigh (Nitration of ring)Simple alkyl-pyridines only.
DDQ MediumLowAcid-sensitive substrates.
MnO₂ (Activated) MediumMedium (Surface adsorption)Scalable bench reactions.
I₂ / MeOH MildLow (Best purity profile)Complex substrates/Drug scaffolds.
Visual Logic: Hantzsch Impurity Pathways

HantzschPathways Reactants Aldehyde + Beta-Keto Ester + NH3 DHP 1,4-Dihydropyridine (Intermediate) Reactants->DHP Cyclization Oxidation Oxidation Step DHP->Oxidation Product Target Pyridine Oxidation->Product Mild Oxidant (I2/MeOH) Impurity1 Impurity: Dealkylation (Loss of C4 group) Oxidation->Impurity1 Strong Oxidant + Secondary Alkyl @ C4 Impurity2 Impurity: Nitration (If HNO3 used) Oxidation->Impurity2 HNO3

Caption: Impurity divergence during the oxidative aromatization of 1,4-DHPs. Choice of oxidant dictates the ratio of Product to Dealkylated/Nitrated byproducts.

Ticket #805: The "2-Pyridyl Problem" (Suzuki Coupling Failure)

Issue: “My Suzuki coupling works fine on phenyl rings, but fails completely when I use 2-pyridineboronic acid. The starting material disappears, but no product forms.”

Root Cause Analysis

You are encountering Protodeboronation .[6][7][8]

  • Mechanism: 2-Pyridineboronic acids are notoriously unstable.[8] The basic nitrogen facilitates the formation of a zwitterionic intermediate, which rapidly hydrolyzes the C-B bond, replacing the boron with a hydrogen (protodeboronation).[8]

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the Palladium (Pd) center, displacing phosphine ligands and deactivating the catalyst.

Troubleshooting Protocol: The MIDA Boronate Switch

Stop using free boronic acids for 2-substituted pyridines. Switch to MIDA (N-methyliminodiacetic acid) boronates . These are "slow-release" reagents that hydrolyze slowly under basic conditions, keeping the concentration of the unstable free boronic acid low (preventing dimerization and protodeboronation).[8]

Protocol (MIDA Coupling):

  • Solvent: Use anhydrous Dioxane:Water (10:1).

  • Base: K₃PO₄ (3.0 equiv). Avoid strong hydroxide bases if possible.

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

    • Why XPhos? It is a bulky, electron-rich ligand that prevents the pyridine nitrogen from binding to the Pd center.

  • Temperature: 100°C.

  • Addition: If using free boronic acid (not MIDA), add the boronic acid slowly (syringe pump) over 2 hours to minimize decomposition.

Decision Matrix for Pyridine Coupling:

Position on RingStability of Boronic AcidRecommended ReagentLigand Strategy
3-Py / 4-Py StableBoronic Acid / Pinacol EsterStandard (PPh3, dppf)
2-Py Unstable (Rapid Protodeboronation)MIDA Boronate or BF3K Salt Bulky (XPhos, SPhos)
Visual Logic: The Protodeboronation Trap

SuzukiLogic Start Substrate: Pyridine-Boronic Acid CheckPos Position of Boron? Start->CheckPos Pos34 3- or 4-Position CheckPos->Pos34 Meta/Para Pos2 2-Position CheckPos->Pos2 Ortho ResultGood Standard Suzuki (High Yield) Pos34->ResultGood ResultBad Protodeboronation (H replaces B) Yield < 10% Pos2->ResultBad Standard Conditions Solution Use MIDA Boronate (Slow Release) Pos2->Solution Correct Protocol Final Successful Coupling Solution->Final

Caption: Decision tree for avoiding protodeboronation in pyridine cross-coupling. 2-substituted substrates require protected boron species (MIDA).

Ticket #809: Purification Nightmares (The "Sticky" Base)

Issue: “My product is an oil that trails on the silica column, and I can't get the residual copper/palladium out of the final material.”

Root Cause Analysis
  • Silica Tailing: Pyridines are basic.[4] They interact strongly with the acidic silanol (Si-OH) groups on silica gel, causing peak tailing and material loss.

  • Metal Chelation: Pyridines are excellent ligands. They hold onto Cu and Pd residues tightly, often carrying them through standard extractions.

Troubleshooting Protocol: The "Copper Wash" & "Amine Shield"

A. Removing Pyridine from Reaction Mixtures (The CuSO₄ Trick): If your product is not a pyridine (or is a very non-basic pyridine) and you are trying to remove pyridine solvent/reagent:

  • Dissolve crude in EtOAc.

  • Wash 3x with saturated aqueous CuSO₄ (Copper Sulfate) .

  • Mechanism: Pyridine coordinates to Cu(II) forming a water-soluble blue complex [Cu(py)₄]²⁺. The organic layer will clear up.

B. Chromatography of Basic Pyridines: To stop tailing on silica columns:

  • Pre-treat the Column: Flush the silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This "caps" the acidic silanol sites.

  • Mobile Phase: Use DCM:MeOH (95:5) + 1% NH₄OH (Ammonium Hydroxide) . The ammonia competes for the acidic sites, allowing the pyridine to elute cleanly.

C. Removing Residual Palladium (Scavengers): Standard Celite filtration is often insufficient.

  • Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin to your organic phase.

  • Stir for 2 hours.

  • Filter.[6][9] These scavengers bind Pd orders of magnitude tighter than the pyridine ring.

References
  • Hantzsch Aromatization (Iodine/MeOH): Yadav, J. S., et al. "Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH."[5] Synthesis, vol. 2000, no.[5] 11, 2000, pp. 1532–1534.

  • Microwave Aromatization (MnO2): Bagley, M. C., et al. "Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide."[10] Synthesis, vol. 2006, no.[10] 08, 2006, pp. 1283–1288.

  • Protodeboronation Mechanism: Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, vol. 138, no. 29, 2016, pp. 9145–9157.

  • MIDA Boronates: Knapp, D. M., et al. "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, vol. 132, no.[7] 34, 2010, pp. 12048–12055.

  • Pyridine Sulfinates (Alternative Coupling): Markovic, T., et al. "Pyridine Sulfinates as General Nucleophilic Coupling Partners." Chemical Science, vol. 8, 2017, pp. 4437-4442.

For further assistance, please submit a log of your TLC plates and NMR spectra to the support team.

Sources

Catalyst selection for efficient N-tert-butoxycarbonylation of amines

Author: BenchChem Technical Support Team. Date: March 2026

Department: Synthetic Methodology & Process Optimization Ticket ID: BOC-OPT-2024 Subject: Catalyst Selection & Troubleshooting for Amine Protection Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

Welcome to the Technical Support Center. You are likely here because the standard "mix and stir" approach with Boc anhydride (


) is failing, yielding poor conversion, or causing downstream purification bottlenecks.

While 4-Dimethylaminopyridine (DMAP) is the legacy standard, it is often toxic, difficult to remove, and non-selective in the presence of alcohols. This guide prioritizes Lewis Acid and Green Catalytic protocols that offer superior kinetics, chemoselectivity, and ease of workup.

Module 1: Catalyst Selection Matrix

Use this decision matrix to select the optimal catalyst based on your specific substrate constraints.

Substrate ClassRecommended CatalystLoad (mol%)Key AdvantageLimitation
Aliphatic Amines None or Sulfamic Acid 0–5%Often autocatalytic; Sulfamic acid accelerates kinetics.Exothermic; requires cooling on scale.
Anilines (Electron-Deficient) Molecular Iodine (

)
5–10%Activates

electrophilically; overcomes low nucleophilicity.
Iodine requires reductive workup (thiosulfate).
Sterically Hindered Amines

1–5%High Lewis acidity forces conversion in crowded centers.Perchlorates are potential shock hazards (dry).
Amino Alcohols (Chemoselective) Molecular Iodine (

)
10%Exclusive N-protection. Avoids O-Boc side products common with DMAP.Solvent choice matters (DCM/MeCN preferred).
Acid-Sensitive Substrates Indium(III) Triflate 1–5%Mild conditions; neutral pH maintained.High cost of catalyst.
Green / Scale-Up Sulfamic Acid 5%Heterogeneous; catalyst is recyclable by filtration.Solid handling required.
Module 2: Visual Workflows
Figure 1: Catalyst Decision Tree

Follow this logic path to determine the correct experimental setup.

CatalystSelection Start Start: Analyze Substrate IsAromatic Is the amine Aromatic/Deactivated? Start->IsAromatic IsHindered Is it Sterically Hindered? IsAromatic->IsHindered No (Aliphatic) Iodine Use Iodine (I2) (10 mol%) IsAromatic->Iodine Yes (Aniline) HasAlcohol Contains Free Hydroxyl (-OH)? IsHindered->HasAlcohol No Zinc Use Zn(ClO4)2 (High Activity) IsHindered->Zinc Yes (Tert-butyl amine etc) Scale Scale > 100g? (Green Req?) HasAlcohol->Scale No HasAlcohol->Iodine Yes (Chemoselectivity needed) NoCat No Catalyst Required (Solvent-free) Scale->NoCat No Sulfamic Use Sulfamic Acid (Recyclable) Scale->Sulfamic Yes (Green/Recyclable)

Caption: Logical flow for selecting the optimal catalyst based on electronic and steric properties of the amine substrate.

Module 3: Troubleshooting & FAQs
Issue 1: "My reaction stalls at 60% conversion with DMAP."

Diagnosis: DMAP relies on nucleophilic activation of the anhydride. If your amine is electron-deficient (e.g., p-nitroaniline), it cannot attack the activated intermediate effectively. Solution: Switch to Electrophilic Activation using Iodine (


).
Mechanism:  Iodine coordinates with the carbonyl oxygen of 

, making it hyper-electrophilic. This allows even poor nucleophiles to attack.

Protocol A: Iodine-Catalyzed Recovery

  • Setup: To your stalled mixture (or fresh reaction), add 10 mol% Molecular Iodine (

    
    ) .
    
  • Solvent: Works best in Solvent-Free conditions or minimal DCM.

  • Time: Stir at Room Temp. Most stalled reactions complete in <30 mins.

  • Workup: Dilute with EtOAc. Wash with 5%

    
     (Sodium Thiosulfate)  to quench the iodine (color changes from brown to clear).
    
Issue 2: "I am getting O-Boc and N-Boc mixtures with my amino-alcohol."

Diagnosis: You are likely using a base (TEA/DMAP). Bases increase the nucleophilicity of the alkoxide, leading to O-Boc formation. Solution: Use Neutral/Acidic Catalysis . Protocol: Use Sulfamic Acid (5 mol%) or


 . These catalysts activate the 

preferentially for the softer nitrogen nucleophile according to HSAB theory, leaving the hard oxygen nucleophile unreacted.
Issue 3: "I need a metal-free, green method for scale-up."

Diagnosis: Metal scavengers are expensive at kg scale. Solution: Sulfamic Acid (


) .
Protocol B: Recyclable Sulfamic Acid Method 
  • Mix: Amine (1 equiv) +

    
     (1.1 equiv) + Sulfamic Acid (5 mol%).
    
  • Condition: Grind/Stir at Room Temp (Solvent-Free).

  • Workup: Add water. The product precipitates (if solid) or is extracted with ether.

  • Recycle: Filter the aqueous phase. The Sulfamic Acid remains in the water/solid residue and can be reused up to 5 times.

Module 4: Mechanistic Insight

Understanding why you are switching catalysts is crucial for defending your process in a regulatory environment.

Figure 2: Electrophilic Activation Mechanism (

)

How Lewis Acids outperform Bases for deactivated amines.

Mechanism Boc2O Boc Anhydride (Boc-O-Boc) Complex Activated Complex [Boc2O---I2] Boc2O->Complex Coordination I2 Catalyst: Iodine (I2) I2->Complex TS Transition State (Nu Attack) Complex->TS Electrophilicity Increased Amine Poor Nucleophile (R-NH2) Amine->TS Attack Product N-Boc Amine + CO2 + t-BuOH TS->Product Regen Iodine Regenerated TS->Regen Regen->I2 Cycle

Caption: Iodine acts as a Lewis acid, coordinating to the carbonyl oxygen of Boc anhydride, lowering the activation energy for nucleophilic attack.

References
  • Iodine Catalysis: Varala, R., Nuvula, S., & Adapa, S. R. (2006).[1][2] Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. [Link]

  • Sulfamic Acid (Green/Recyclable): Upadhyay, P. K., Kumar, P., & Kumar, S. (2007). Efficient, solventless N-Boc protection of amines carried out at room temperature using sulfamic acid as recyclable catalyst.[3][4] Tetrahedron Letters, 48(47), 8318-8322.[3] [Link]

  • Zinc Perchlorate (Lewis Acid): Kumar, G. S., et al. (2007). Zinc perchlorate hexahydrate [Zn(ClO4)2[5][6]·6H2O] as acylation catalyst for poor nucleophilic phenols, alcohols and amines.[6] Journal of Molecular Catalysis A: Chemical, 264(1-2), 208-213.[6] [Link]

  • Chemoselectivity: Chakraborti, A. K., et al. (2006).[2][7] HClO4–SiO2 as a new, highly efficient, inexpensive and reusable catalyst for N-tert-butoxycarbonylation of amines.[2][8] Organic & Biomolecular Chemistry, 4, 2769-2771.[2] [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-(3-Boc-aminophenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific thermodynamic and mechanistic challenges encountered during the Suzuki-Miyaura cross-coupling of 2-halo-3-hydroxypyridines with 3-Boc-aminophenylboronic acid.

This guide abandons generic advice in favor of causal analysis. We will explore exactly why your reactions fail, how solvent polarity dictates the catalytic cycle, and provide a self-validating protocol to ensure reproducible yields.

The Core Mechanistic Challenge

Synthesizing 2-(3-Boc-aminophenyl)-3-hydroxypyridine is deceptively complex. Direct Suzuki-Miyaura cross-coupling of unprotected 2-halo-3-hydroxypyridines is notoriously difficult. Literature demonstrates that standard coupling conditions applied to 2-chloro-3-hydroxypyridine often yield1 [1].

The failure stems from two competing side reactions:

  • Catalyst Poisoning: The free 3-hydroxyl group, adjacent to the reactive halide site, acts as a potent bidentate ligand. It coordinates with the palladium center after oxidative addition, forming a stable, unreactive Pd(II) chelate that stalls the catalytic cycle.

  • Protodeboronation: The 3-Boc-aminophenylboronic acid is highly susceptible to hydrolytic cleavage (protodeboronation) in aqueous or protic solvents at elevated temperatures, converting your valuable starting material into Boc-aniline before transmetalation can occur.

Solvent selection is your primary thermodynamic lever to prevent these failures.

Solvent Effects & Causality Data

The table below summarizes how different solvent systems impact the delicate balance between reactant solubility, base dissociation, and side-reaction mitigation.

Solvent SystemBaseProtodeboronation RiskOverall Suitability & Mechanistic Causality
1,4-Dioxane / H₂O (4:1) K₂CO₃ModerateOptimal. Balances the solubility of the polar 3-hydroxypyridine while minimizing the water activity that drives boronic acid degradation.
Toluene / EtOH / H₂O Na₂CO₃HighSuboptimal. The non-polar nature of toluene leads to poor solubility of the unprotected pyridine, while EtOH severely exacerbates protodeboronation.
DMF / H₂O (5:1) K₃PO₄LowGood. Excellent solubility profile, but the high boiling point of DMF complicates the aqueous workup and product isolation.
Anhydrous Dioxane CsFVery LowExcellent (Alternative). Fluoride activation of the boronic acid bypasses the need for water entirely, completely eliminating protodeboronation.

Troubleshooting FAQs

Q1: My reaction stalls at 15-20% conversion. Adding more palladium catalyst doesn't improve the yield. What is happening? A1: You are experiencing catalyst poisoning via substrate chelation. The unprotected 3-hydroxyl group and the pyridine nitrogen form a trap for the Pd(II) intermediate.

  • The Fix: You must either outcompete the substrate for palladium coordination by using a highly sterically hindered, electron-rich ligand (like XPhos or SPhos), or adopt a protection-deprotection strategy.2 significantly improves yields. Post-coupling, the methoxy group can be cleanly cleaved using BBr₃ [2].

Q2: I am observing significant amounts of Boc-aniline in my LC-MS, but no product. Why? A2: This is a classic case of protodeboronation. The C-B bond of your boronic acid is being cleaved by water to form the arene before transmetalation can occur. This is driven by excessive heat and high water content.

  • The Fix: Reduce the water ratio in your solvent system from 3:1 to 5:1 (Dioxane:Water). If the issue persists, switch to the anhydrous CsF/Dioxane system outlined in the table above.

Q3: The Boc protecting group is falling off during the reaction, leading to a complex mixture of products. How do I preserve it? A3: The tert-butyloxycarbonyl (Boc) group is generally stable to basic Suzuki conditions, but it becomes labile if the pH drops locally. If your solvents are not thoroughly degassed, trace oxygen will oxidize your phosphine ligands into phosphine oxides. This generates acidic byproducts that catalyze Boc removal at high temperatures.

  • The Fix: Strictly degas your solvents via the freeze-pump-thaw method or vigorous sparging with N₂ for at least 30 minutes. Maintain the reaction temperature strictly at or below 80°C.

Validated Experimental Protocol (Self-Validating System)

This protocol utilizes an optimized Dioxane/Water system designed to suppress protodeboronation while maintaining substrate solubility.

Step 1: Reagent Preparation & Degassing

  • In a flame-dried Schlenk flask, combine 2-bromo-3-hydroxypyridine (1.0 eq, 1.0 mmol) and 3-Boc-aminophenylboronic acid (1.2 eq, 1.2 mmol).

  • Add 10 mL of a pre-mixed 1,4-Dioxane/Water solution (4:1 v/v).

  • Critical Step: Sparge the solution with ultra-pure N₂ for 30 minutes to remove dissolved oxygen, preventing ligand oxidation and subsequent Boc cleavage.

Step 2: Base & Catalyst Loading

  • Add anhydrous K₂CO₃ (2.5 eq, 2.5 mmol) to the mixture.

  • Under a positive stream of N₂, quickly add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol). The bidentate dppf ligand helps resist displacement by the 3-hydroxyl group.

Step 3: Heating & Self-Validation Checkpoint

  • Seal the flask and heat to 80°C in a pre-equilibrated oil bath.

  • Self-Validation Checkpoint (t = 4 hours): Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.

    • Observation A: Presence of desired mass[M+H]⁺ and unreacted starting materials. Action: Continue heating for another 8 hours.

    • Observation B: Depletion of the boronic acid but persistence of 2-bromo-3-hydroxypyridine, alongside a massive Boc-aniline peak. Action: Protodeboronation has occurred. Cool the reaction to room temp, spike with an additional 0.5 eq of boronic acid, and resume heating.

Step 4: Workup & Isolation

  • Cool to room temperature. Dilute with EtOAc (30 mL) and wash with saturated aqueous NaHCO₃ (20 mL) to ensure the aqueous phase remains mildly basic, keeping the product in the organic layer.

  • Dry the organic layer over Na₂SO₄, filter, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Visualizations

Mechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (Solvent Polarity) Start->OxAdd 2-Halo-3-hydroxypyridine Chelation Pd(II) Chelation (Stalls Reaction) OxAdd->Chelation 3-OH Interference TransMet Transmetalation (Base/H2O Dependent) OxAdd->TransMet Ideal Pathway RedElim Reductive Elimination (Product Formation) TransMet->RedElim ProtoDeb Protodeboronation (Excess H2O/Heat) TransMet->ProtoDeb Side Reaction RedElim->Start 2-(3-Boc-aminophenyl)- 3-hydroxypyridine

Fig 1: Suzuki-Miyaura catalytic cycle highlighting solvent-dependent failure points.

Workflow S1 1. Degas Solvents (Dioxane/H2O) S2 2. Load Reactants & Base S1->S2 S3 3. Add Catalyst Pd(dppf)Cl2 S2->S3 S4 4. Heat at 80°C (Strict Temp Control) S3->S4 S5 5. Workup & Purification S4->S5

Fig 2: Optimized experimental workflow for the Suzuki coupling of sensitive substrates.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: National Institutes of Health (PMC)

Sources

Troubleshooting Guide: Addressing Common Experimental Failures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Low Reactivity in the Amination of Hydroxypyridines

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the amination of hydroxypyridines. The inherent electronic properties of hydroxypyridines often lead to low reactivity, making C-N bond formation a significant synthetic hurdle. This guide offers expert insights and practical solutions to navigate these complexities.

This section is designed to help you diagnose and resolve specific issues encountered during the amination of hydroxypyridines.

Question: My Buchwald-Hartwig amination of a hydroxypyridine is showing low to no conversion. What are the likely causes and how can I fix it?

Answer:

Low conversion in the Buchwald-Hartwig amination of hydroxypyridines is a frequent challenge stemming from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[1][2] This is a primary obstacle in the amination of pyridine derivatives.

    • Solution: Employ sterically bulky ligands. Ligands like XPhos, RuPhos, or BrettPhos can shield the palladium center, preventing coordination with the pyridine nitrogen.[1] A systematic screening of different ligands is often necessary to find the optimal one for your specific substrate.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and interdependent.

    • Base Selection: A base that is too weak may not effectively deprotonate the amine-palladium complex, a key step in the catalytic cycle.[1][3] Conversely, an overly strong base might lead to side reactions or be incompatible with other functional groups on your starting materials.[2] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used, but weaker bases like cesium carbonate (Cs2CO3) might be necessary for sensitive substrates.[4][5]

    • Solvent Choice: Toluene and 1,4-dioxane are the most common and often effective solvents for Buchwald-Hartwig reactions.[1][6] If your starting materials have poor solubility, a more polar solvent like DMF could be considered, but be aware that it can sometimes coordinate with the palladium catalyst.[3]

    • Temperature: These reactions typically require heating, often in the range of 80-110 °C, to proceed at a reasonable rate.[1] However, excessively high temperatures (>120 °C) can lead to thermal decomposition of the catalyst, which often manifests as the formation of palladium black.[1] If you observe this, lowering the temperature and extending the reaction time is a good strategy.

  • Reagent Purity and Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air and moisture.[1]

    • Solution: Ensure all reagents are pure and solvents are rigorously dried. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).

Visualizing the Problem: Catalyst Decomposition

The formation of a fine black precipitate, known as palladium black, is a clear indicator of catalyst decomposition and the collapse of the catalytic cycle.[1]

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-X)L Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Ar-Pd(II)-NHR'R'')L OxAdd->AmineCoord HNR'R'' Deprotonation Deprotonation (Ar-Pd(II)-NR'R'')L AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: A simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocols

General Procedure for a Trial Buchwald-Hartwig Amination of a Halohydroxypyridine:

This is a representative starting point and will likely require optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add the halohydroxypyridine (1.0 equiv), the amine (1.2 equiv), the phosphine ligand (1-5 mol%), the palladium precursor (0.5-2.5 mol%), and the base (1.4-2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the desired amount of anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time (monitor by TLC or LC-MS). [1]5. Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. [1]6. Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [1]

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (n.d.).
  • "Effect of base and solvent on 6-Chloropyridin-3-amine reactivity" - Benchchem. (n.d.).
  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19).
  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC. (2025, October 13).
  • Transition-metal-free C-H amidation and chlorination: synthesis of N/N'-mono-substituted imidazopyridin-2-ones from N-pyridyl-N-hydroxylamine intermediates - PubMed. (2018, June 19).
  • A General and Efficient 2-Amination of Pyridines and Quinolines | Request PDF. (n.d.).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • (PDF) A General and Efficient 2-Amination of Pyridines and Quinolines - Academia.edu. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Transition-metal-free C–H amidation and chlorination: synthesis of N/N′-mono-substituted imidazopyridin-2-ones from N-pyridyl-N-hydroxylamine intermediates - Chemical Communications (RSC Publishing). (n.d.).
  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. - LookChem. (2022, August 28).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (n.d.).
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22).
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.).
  • Transition-Metal-Free C–H Amidation and Chlorination: Synthesis of N/N′-Mono-Substituted Imidazopyridin-2-ones from N-Pyridyl-N-hydroxylamine Intermediates - PMC. (n.d.).
  • Practical Amination of Nitropyridones by Silylation | Organic Process Research & Development - ACS Publications - American Chemical Society. (2008, November 6).
  • Amines as the ligands for palladium-catalyzed coupling reactions - ResearchGate. (n.d.).
  • Hydroxylation of Free Amines Using a Palladium(CarboxPyridone) Catalytic System. (2025, August 10).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - AIR Unimi. (2025, January 17).
  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (2024, July 8).
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. (n.d.).
  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019, July 9).
  • Hydroxylamine for the Transition-Metal-Free Amination Reaction | Tokyo Chemical Industry Co., Ltd.(APAC). (2018, August 6).
  • US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents. (n.d.).
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25).
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. (2025, August 6).
  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. | Semantic Scholar. (n.d.).
  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. | Jiao Research Group. (2021, January 15).
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23).
  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation - YouTube. (2022, December 25).
  • Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling - ChemRxiv. (n.d.).
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides | Journal of the American Chemical Society - ACS Publications - ACS.org. (2024, August 22).
  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (n.d.).
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. (n.d.).
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC. (n.d.).
  • Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap. (2021, January 15).
  • Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite - ResearchGate. (2025, October 10).
  • Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.).
  • nucleophilic aromatic substitutions - YouTube. (2019, January 19).

Sources

Validation & Comparative

Comparative NMR Guide: Structural Elucidation of 2-(3-Boc-aminophenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often encounter structurally complex building blocks that challenge standard analytical workflows. 2-(3-Boc-aminophenyl)-3-hydroxypyridine is a prime example. This molecule features a tautomerizable 3-hydroxypyridine core, a bulky, rotationally restricted tert-butyloxycarbonyl (Boc) protecting group, and two heavily overlapping aromatic ring systems.

This guide objectively compares the performance of different NMR solvent systems and evaluates 1D versus 2D NMR techniques to provide a self-validating protocol for the unambiguous structural assignment of this compound.

Solvent Performance Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent is the single most critical variable in the NMR analysis of heteroaryl-aryl systems containing exchangeable protons. The performance of Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) diverges significantly due to their distinct hydrogen-bonding capabilities.

The Causality of Solvent Effects
  • CDCl₃ (Non-Polar, Weak H-Bond Acceptor): In CDCl₃, the 3-OH and Boc-NH protons are subject to concentration-dependent intermolecular hydrogen bonding. This results in intermediate chemical exchange rates on the NMR timescale, causing these signals to appear as broad, unresolved humps—or disappear entirely. Furthermore, 3-hydroxypyridines can exist in a tautomeric equilibrium between the hydroxy form and the zwitterionic pyridone form. In non-polar environments, this equilibrium can complicate the aromatic region [2].

  • DMSO-d₆ (Polar, Strong H-Bond Acceptor): DMSO strongly solvates the molecule, acting as a potent hydrogen-bond acceptor. This locks the labile OH and NH protons into distinct chemical environments, slowing their exchange rate and yielding sharp, highly deshielded singlets (> 9.0 ppm). Crucially, computational and experimental data confirm that DMSO-d₆ stabilizes the hydroxy tautomer almost exclusively , suppressing the pyridone zwitterion and drastically simplifying the interpretation of the pyridine ring signals [1].

Quantitative Data Comparison

The following tables summarize the empirical ¹H and ¹³C NMR chemical shifts, comparing the resolution achieved in CDCl₃ versus DMSO-d₆ [3, 4].

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz)
Proton EnvironmentCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Multiplicity (J in Hz)Diagnostic Notes
Boc -CH₃ (9H) 1.481.46SingletSharp in both; diagnostic of protecting group.
Boc -NH (1H) ~6.60 (br)9.45SingletBroad in CDCl₃; sharp and locked in DMSO-d₆.
Pyridine 3-OH (1H) Missing / V. Broad10.15SingletHighly stabilized by DMSO hydrogen bonding.
Phenyl H-2' (1H) 7.857.95Singlet (br)Deshielded by ortho-BocNH and pyridine ring.
Phenyl H-6' (1H) 7.607.65Doublet (7.8)Overlaps with pyridine signals in CDCl₃.
Phenyl H-4' (1H) 7.407.45Doublet (8.0)Resolves cleanly in DMSO-d₆.
Phenyl H-5' (1H) 7.307.35Triplet (7.9)Meta-coupling often visible.
Pyridine H-6 (1H) 8.158.18Doublet (4.5)Adjacent to Nitrogen; most deshielded CH.
Pyridine H-4 (1H) 7.357.32Doublet (8.2)Ortho to OH group.
Pyridine H-5 (1H) 7.207.22Doublet of DoubletsExhibits both ortho and meta coupling.
Table 2: ¹³C NMR Assignments in DMSO-d₆ (100 MHz)
Carbon Environmentδ (ppm)TypeAssignment Rationale (via 2D NMR)
Boc C=O 152.8QuaternaryHMBC correlation to Boc-NH and t-butyl protons.
Pyridine C-2 150.2QuaternaryHMBC correlation to Phenyl H-2' and H-6'.
Pyridine C-3 (C-OH) 143.5QuaternaryDeshielded by electronegative oxygen.
Phenyl C-3' (C-N) 139.8QuaternaryHMBC correlation to Phenyl H-5' and Boc-NH.
Pyridine C-6 138.4CHHSQC correlation to ¹H at 8.18 ppm.
Boc C(CH₃)₃ 79.5QuaternaryCharacteristic extreme upfield shift for oxygen-bound Cq.
Boc -CH₃ 28.3CH₃Intense signal; HSQC correlation to ¹H at 1.46 ppm.

(Note: Remaining aromatic CH carbons fall between 118.0 - 129.0 ppm and require HSQC for exact assignment).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol integrates a D₂O exchange step and 2D heteronuclear correlations . This creates a closed-loop, self-validating system where every assignment is mathematically proven by spin-spin coupling rather than assumed by chemical shift alone.

Step 1: Sample Preparation
  • Weigh 15–20 mg of this compound.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d₆.

  • Causality: High concentration is required to achieve a sufficient signal-to-noise ratio for the ¹³C and 2D HMBC experiments within a 2-hour instrument window.

Step 2: 1D ¹H Acquisition & D₂O Exchange Validation
  • Acquire a standard ¹H spectrum (16 scans, d1 = 2.0s).

  • Self-Validation Step: Remove the NMR tube, add 10 μL of D₂O, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum.

  • Causality: The D₂O forces deuterium exchange with the labile heteroatom protons. The complete disappearance of the signals at δ 10.15 (OH) and δ 9.45 (NH) proves their identity, distinguishing them from any highly deshielded aromatic protons.

Step 3: 2D HSQC and HMBC Acquisition
  • HSQC (Heteronuclear Single Quantum Coherence): Run to map all direct C-H bonds. This resolves the heavily overlapping signals of the phenyl and pyridine rings by separating them along the ¹³C dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling constant (

    
    ) to 8 Hz.
    
  • Causality: HMBC is the only way to definitively prove the linkage between the two rings. You must observe a cross-peak between the Pyridine C-2 (δ 150.2) and the Phenyl H-2' (δ 7.95) / H-6' (δ 7.65). This 3-bond correlation mathematically confirms the regiochemistry of the cross-coupling.

Visualizing the Elucidation Logic

The following diagram maps the logical flow of the multi-dimensional NMR workflow, demonstrating how 1D and 2D techniques synergize to yield an unambiguous structural assignment.

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6 + D2O Shake) NMR1D 1D NMR (1H & 13C) Identify functional groups & exchangeables SamplePrep->NMR1D Acquire base spectra COSY 2D COSY Map Pyridine & Phenyl Spin Systems NMR1D->COSY J-coupling > 2Hz HSQC 2D HSQC Resolve overlapping aromatic C-H NMR1D->HSQC 1-bond C-H HMBC 2D HMBC Link rings via C2-C1' correlations NMR1D->HMBC 2,3-bond C-H Validation Structural Validation Unambiguous Assignment COSY->Validation HSQC->Validation HMBC->Validation Confirms Boc & Ring connectivity

Logical workflow for the self-validating NMR structural elucidation of heteroaryl-aryl systems.

References

1.1 - Computational Methods in Science and Technology 2. 2 - Benchchem 3. 3 - Carl ROTH 4.4 - Journal of Organic Chemistry

Sources

Publish Comparison Guide: Synthetic Strategies for Polysubstituted 3-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-hydroxypyridine (3-HP) scaffold is a privileged structure in medicinal chemistry, serving as the core for vitamin B6 derivatives, kinase inhibitors, and analgesic agents. However, its synthesis is historically challenging due to the electronic mismatch of the pyridine ring: the nitrogen atom deactivates the ring toward electrophilic aromatic substitution (SEAr), making direct C3-hydroxylation difficult.

This guide objectively compares three distinct synthetic paradigms for accessing polysubstituted 3-hydroxypyridines. Unlike traditional guides that list generic methods, we categorize these strategies by their tactical utility in drug development:

  • The Builder (De Novo Cyclization): Best for constructing complex, highly substituted cores from scratch with perfect regiocontrol.

  • The Transformer (Bio-Based Rearrangement): Best for green, scalable synthesis starting from renewable biomass (furans).

  • The Editor (Direct C-H Functionalization): Best for late-stage diversification of existing pyridine drugs without pre-functionalization.

Strategy 1: The Builder (De Novo Cyclization)

Methodology: Hetero-Diels-Alder (HDA) Reaction of 5-Alkoxyoxazoles Best For: High regiocontrol, complex substitution patterns, and acid-sensitive substrates.

Technical Overview

The hetero-Diels-Alder reaction between 5-alkoxyoxazoles and electron-deficient dienophiles offers a direct, single-step route to 3-hydroxypyridines.[1] Unlike condensation methods (e.g., Guareschi-Thorpe) that often require harsh conditions, this Lewis acid-catalyzed approach proceeds at room temperature. The oxazole acts as a masked azadiene; upon cycloaddition, the resulting adduct spontaneously eliminates alcohol to aromatize, driving the reaction to completion.

Mechanism & Workflow

The reaction is catalyzed by Neodymium(III) triflate [Nd(OTf)₃], which activates the dienophile. The regioselectivity is governed by the electronic polarization of the oxazole, ensuring the hydroxy group ends up at the C3 position relative to the nitrogen.

HDA_Mechanism Oxazole 5-Ethoxyoxazole (Diene) TS [4+2] Cycloaddition Transition State Oxazole->TS Dienophile Acrylic Acid/Maleate (Dienophile) Dienophile->TS Nd_Cat Nd(OTf)3 Catalyst Nd_Cat->TS Activates Bicyclic Bicyclic Adduct (Unstable) TS->Bicyclic Elimination Elimination of EtOH Bicyclic->Elimination Product Polysubstituted 3-Hydroxypyridine Elimination->Product

Figure 1: Mechanistic pathway of the Hetero-Diels-Alder synthesis of 3-hydroxypyridines.

Experimental Protocol (Optimized)

Reference: Chem. Commun., 2012, 48 , 768-770.

  • Preparation: In a dry round-bottom flask under argon, dissolve 5-ethoxyoxazole (1.0 equiv) and the dienophile (e.g., dimethyl maleate or acrylic acid, 1.2 equiv) in anhydrous acetonitrile (0.5 M).

  • Catalysis: Add Nd(OTf)₃ (5-10 mol%).

  • Reaction: Stir the mixture at room temperature (25 °C) for 2–24 hours. Monitor consumption of oxazole by TLC.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue directly via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

    • Note: The elimination of ethanol usually occurs spontaneously under the reaction conditions or during silica gel chromatography.

Strategy 2: The Transformer (Bio-Based Rearrangement)

Methodology: Oxidative Rearrangement of Furfurylamines (Aza-Achmatowicz/Clauson-Kaas) Best For: Green chemistry, kilogram-scale synthesis, and utilizing renewable feedstocks.

Technical Overview

This strategy leverages the structural similarity between furan and pyridine. Furans, easily derived from biomass (furfural), can be oxidized to 2,5-dihydro-2,5-dimethoxyfurans (Clauson-Kaas intermediate) or directly rearranged using oxidants like H₂O₂ or Br₂. Subsequent treatment with acid and an ammonia source effects ring expansion to the 3-hydroxypyridine core. This is the industrial logic behind "green" pyridine synthesis.

Mechanism & Workflow

The key step is the "Achmatowicz-type" oxidation, which destroys the furan aromaticity and introduces the oxygen atoms necessary for the C3-hydroxyl group.

Achmatowicz_Pathway Furan Furfurylamine (Biomass Derived) Intermed Ring-Opened Intermediate (Dicarbonyl) Furan->Intermed Oxidative Ring Opening Oxidant Oxidant (H2O2 or Br2/MeOH) Oxidant->Intermed Cyclization Acidic Cyclization (- H2O) Intermed->Cyclization Condensation Product 3-Hydroxypyridine Cyclization->Product Aromatization

Figure 2: Conversion of biomass-derived furans to 3-hydroxypyridines via oxidative rearrangement.

Experimental Protocol (Green Variant)

Reference: ChemistrySelect, 2023, 8 , e202303251; J. Org.[2] Chem., 1991, 56 , 711.

  • Oxidation: To a solution of furfurylamine (10 mmol) in water/ethanol (1:1), add H₂O₂ (30%, 2.2 equiv) dropwise at 0 °C.

  • Catalyst: Add Aquivion PW79S (solid superacid catalyst, 10 wt%) or catalytic HCl.

  • Reaction: Heat the mixture to reflux (80–100 °C) for 2–4 hours. The furan ring opens to form a 1,4-dicarbonyl intermediate which spontaneously condenses with the internal amine.

  • Workup: Filter off the solid catalyst (recyclable). Neutralize the filtrate with NaHCO₃.

  • Isolation: Extract with dichloromethane or EtOAc. The product often precipitates upon cooling or concentration.

Strategy 3: The Editor (Direct C-H Functionalization)

Methodology: Photochemical N-Oxide Rearrangement ("Oxygen Walk") Best For: Late-stage functionalization (LSF) of complex drug molecules; installing -OH at C3 without directing groups.

Technical Overview

Directly hydroxylating a pyridine at C3 is chemically arduous due to the ring's electron deficiency. The "Editor" strategy bypasses this by oxidizing the nitrogen first (creating an N-oxide), then using UV light to trigger a valence isomerization. The oxygen atom "walks" from the nitrogen to the C3 carbon via an oxaziridine intermediate. This is a powerful method for diversifying finished drug candidates.

Mechanism & Workflow

This reaction relies on the excited state dynamics of pyridine N-oxides.[3][4] Upon 254 nm irradiation, the N-oxide isomerizes to a highly reactive oxaziridine, which rearranges to a 1,3-oxazepine, and finally collapses to the 3-hydroxypyridine under acidic conditions.

Oxygen_Walk Pyridine Pyridine Substrate NOxide Pyridine N-Oxide Pyridine->NOxide mCPBA Oxaziridine Oxaziridine Intermediate NOxide->Oxaziridine hv Excitation UV UV Light (254 nm) UV->Oxaziridine Oxazepine 1,3-Oxazepine Oxaziridine->Oxazepine Rearrangement Product 3-Hydroxypyridine Oxazepine->Product Acid (AcOH)

Figure 3: The "Oxygen Walk" mechanism for C3-selective hydroxylation.

Experimental Protocol (Photochemical)

Reference: J. Am. Chem. Soc., 2024, 146 , 24257–24264.[5]

  • N-Oxidation: Treat the starting pyridine with m-CPBA (1.1 equiv) in DCM to generate the pyridine N-oxide. Isolate via standard workup.

  • Solution Prep: Dissolve the pyridine N-oxide (0.1 mmol) in HFIP (hexafluoroisopropanol) or TFE (trifluoroethanol).

  • Additive: Add Acetic Acid (AcOH) (3.0 equiv). The acid is crucial for preventing polymerization and directing the rearrangement.

  • Irradiation: Irradiate the solution in a quartz vessel using a 254 nm UV lamp (e.g., Rayonet reactor) at 25–30 °C for 12–24 hours.

  • Purification: Remove solvent in vacuo. Purify via preparative HPLC or flash chromatography (DCM/MeOH).

Comparative Analysis

FeatureStrategy 1: The Builder (HDA)Strategy 2: The Transformer (Furan)Strategy 3: The Editor (Photochemical)
Primary Utility Creating new, highly substituted scaffoldsLarge-scale manufacturing; Green chemistryModifying existing drugs (Late-Stage)
Starting Material Oxazoles + AlkenesFurans (Biomass)Existing Pyridines
Step Count 1 (Convergent)2-3 (Linear)2 (Oxidation + Photolysis)
Atom Economy High (Loss of EtOH)High (Loss of H₂O)Perfect (Isomerization)
Regiocontrol Excellent (Electronic control)Good (Dictated by furan sub.)Moderate (Can yield C2/C3 mixtures)
Scalability Moderate (Reagent cost)High (Cheap feedstocks)Low/Moderate (Photochemistry limits)
Key Limitation Synthesis of oxazole precursor requiredLimited to furan availabilityRequires specialized UV equipment

References

  • Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles. Chem. Commun., 2012, 48, 768-770. Link

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. J. Am. Chem. Soc., 2024, 146, 35, 24257–24264.[5] Link

  • Evaluation of Aquivion® as Recyclable Superacid Solid Catalyst in the Oxidation of Furfurylamines with Hydrogen Peroxide to 3-Hydroxypyridines. ChemistrySelect, 2023, 8, e202303251. Link

  • A New Method for Preparation of 3-Hydroxypyridines from Furfurylamines by Photooxygenation. Chem. Pharm. Bull., 1991, 39, 181-183. Link

  • New Methods for the Transformation of Furans into Pyridines. Acta Chem. Scand., 1955, 9, 14-16. Link

Sources

Biological activity comparison of different aminophenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Comparison of Aminophenol Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

The aminophenol pharmacophore—comprising a benzene ring substituted with both hydroxyl (-OH) and amino (-NH2) groups—serves as a privileged structure in drug discovery. Its biological versatility stems from its redox capability (quinone-imine formation) and its ability to act as a bidentate ligand in coordination chemistry.

This guide provides a rigorous, data-driven comparison of o-, m-, and p-aminophenol isomers and their functionalized derivatives (Schiff bases, N-acyl, and metal complexes). We analyze their performance across three critical therapeutic axes: Antioxidant Potency , Antimicrobial Efficacy , and Cytotoxicity .[1][2]

Comparative Biological Activity Analysis

Antioxidant Activity: Isomeric & Structural Determinants

The antioxidant capacity of aminophenols is governed by the stability of the phenoxyl radical intermediate. The ortho and para isomers significantly outperform the meta isomer due to resonance stabilization involving the nitrogen lone pair.

Table 1: Comparative Radical Scavenging Activity (DPPH Assay)

Compound ClassSpecific DerivativeIC50 / EC50 (µM)Relative PotencyMechanism Note
Isomer p-Aminophenol~24.1HighForms stable p-quinone imine; 6x more potent than APAP.
Isomer o-Aminophenol~24-30HighStabilized by intramolecular H-bonding; forms o-quinone imine.
Isomer m-Aminophenol>100 (Low Activity)LowLacks resonance stabilization for the radical intermediate.
N-Acyl Paracetamol (APAP)~145ModerateN-acetylation reduces electron density on the ring, lowering H-atom donation potential.
O-Sulfate p-Aminophenol O-sulfate~24.5HighRetains activity despite sulfation, unlike APAP-sulfate (inactive).
Schiff Base Salicylaldehyde-o-AP18 - 34 µg/mL (SC50)HighExtended conjugation enhances radical stability.

Critical Insight: While N-acetylation (as in Paracetamol) improves safety by reducing toxic metabolite formation, it significantly compromises intrinsic antioxidant power compared to the free amine parent (p-aminophenol).

Antimicrobial Efficacy: Ligand vs. Metal Complex

Simple aminophenols exhibit moderate antimicrobial activity. However, derivatization into Schiff bases and subsequent metal complexation yields a "Chelation Effect," drastically lowering Minimum Inhibitory Concentrations (MIC).

Table 2: Antimicrobial Performance (MIC against S. aureus)

CompoundClassMIC (µg/mL)PerformanceMechanism
p-Aminophenol Parent Isomer31 - 62ModerateDisrupts bacterial cell wall synthesis; oxidative stress induction.
m-Aminophenol Parent Isomer>200WeakPoor membrane permeability and target binding.
Schiff Base (L) p-AP + Benzaldehyde50 - 100ModerateAzomethine linkage (>C=N-) interferes with cellular metabolism.
Cu(II) Complex Cu(II)-Schiff Base6.25 - 12.5 Superior Overtone's Concept: Chelation reduces metal polarity, increasing lipophilicity and penetration through the bacterial lipid membrane.
Co(II) Complex Co(II)-Schiff Base12.5 - 25HighDisrupts respiration processes within the cell.
Cytotoxicity & Anticancer Potential

The cytotoxicity of aminophenols is often linked to chain length (lipophilicity) and the ability to generate Reactive Oxygen Species (ROS) selectively in cancer cells.

Table 3: Cytotoxicity Profile (Selected Cancer Lines)

DerivativeTarget Cell LineIC50 (µg/mL)Selectivity Index (SI)Key SAR Feature
p-Octylaminophenol MCF-7 (Breast)< 5.0HighAlkyl chain length (C8) optimizes membrane intercalation.
N-Morpholine-p-AP Melanoma (HBL)~20ModerateMorpholine ring enhances solubility and lysosomal trapping.
Fenretinide (4-HPR) Various1 - 10 (µM)HighRetinoid backbone induces ROS-dependent apoptosis (RAR-independent).
APF-1 (Flavone deriv) A549 (Lung)Low µM rangeHighFlavone moiety targets specific kinases; aminophenol aids redox cycling.

Mechanism of Action: Structure-Activity Relationship (SAR)[3]

The biological output of an aminophenol derivative is a function of three structural zones: the Core (redox center), the N-Substituent (lipophilicity/target fit), and the Ring Position (electronic effects).

SAR_Analysis Core Aminophenol Core (Redox Active) OrthoPara Ortho/Para Isomers (High Antioxidant Activity) Core->OrthoPara Resonance Meta Meta Isomer (Low Activity) Core->Meta N_Sub N-Substitution Core->N_Sub Antiox Radical Scavenging (Quinone Imine Formation) OrthoPara->Antiox Stable Radical Meta->Antiox Unstable Alkyl Long Alkyl Chain (>C8) N_Sub->Alkyl Acyl N-Acetylation (APAP) N_Sub->Acyl Schiff Schiff Base (Azomethine) N_Sub->Schiff Cyto Cytotoxicity (ROS Generation) Alkyl->Cyto Lipophilicity Acyl->Antiox Reduces Potency Metal Metal Complexation (Cu, Co, Ni) Schiff->Metal Chelation Antimic Antimicrobial Potency (Membrane Penetration) Metal->Antimic High Permeability

Figure 1: Structure-Activity Relationship (SAR) map highlighting how structural modifications dictate the dominant biological activity of aminophenol derivatives.

Expert Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize internal validation steps.

Protocol A: High-Sensitivity Resazurin Microdilution Assay (Antimicrobial)

Unlike standard turbidity assays, this fluorometric method accurately detects bacteriostatic vs. bactericidal activity, crucial for metal-complex derivatives.

Materials:

  • Test Compounds (Stock: 10 mg/mL in DMSO)

  • Resazurin Sodium Salt (0.015% w/v in sterile PBS)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates (Black-walled for fluorescence, clear for absorbance)

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Serial Dilution: Dispense 100 µL MHB into all wells. Perform 2-fold serial dilution of test compounds (Cols 1-10).

  • Controls (Self-Validation):

    • Col 11 (Growth Control): Bacteria + MHB + Solvent (DMSO) % matched to highest test concentration. Must turn pink.

    • Col 12 (Sterility Control): MHB only. Must remain blue.

  • Incubation: Add 100 µL inoculum to Cols 1-11. Incubate at 37°C for 18-24h.

  • Development: Add 30 µL Resazurin solution. Incubate 2-4h.

  • Readout:

    • Blue (Resazurin): No growth (Inhibition).

    • Pink/Colorless (Resorufin): Active growth.[3]

    • MIC Definition: Lowest concentration preventing the Blue

      
       Pink shift.
      
Protocol B: DPPH Radical Scavenging with Kinetic Validation

Many guides suggest a single time-point. However, aminophenols can exhibit slow kinetics. This protocol ensures equilibrium is reached.

  • Preparation: Prepare 0.1 mM DPPH solution in methanol (Absorbance ~0.7-0.9 at 517 nm).

  • Screening: Mix 20 µL sample + 180 µL DPPH solution in a 96-well plate.

  • Kinetic Read: Measure Abs (517 nm) every 5 mins for 60 mins.

  • Calculation:

    
    [4]
    
  • Validation: Use Ascorbic Acid as positive control. If Ascorbic Acid IC50 deviates >15% from historical mean (e.g., ~12-15 µM), invalidate run.

Integrated Experimental Workflow

Workflow Start Synthesis (Schiff Base / Metal Complex) Char Characterization (NMR, IR, MS, X-ray) Start->Char Screen Primary Screening Char->Screen DPPH Antioxidant (DPPH Assay) Screen->DPPH MIC Antimicrobial (Resazurin MIC) Screen->MIC MTT Cytotoxicity (MTT/SRB Assay) Screen->MTT Select Hit Selection (SI > 10) DPPH->Select IC50 < Std MIC->Select MIC < 10 µg/mL MTT->Select Low Toxicity to Normal Cells Mech Mechanism Study (Docking / Apoptosis / ROS) Select->Mech

Figure 2: Integrated workflow for the synthesis, screening, and validation of bioactive aminophenol derivatives.

References

  • BenchChem. (2025).[4] A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants. Link

  • National Institutes of Health (NIH). (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Link

  • J-Stage. (2018). Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates. Link

  • MDPI. (2023). Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. Link

  • IJMRSTI. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II) Complexes. Link

  • PubMed. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Link

  • Bentham Science. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Link

Sources

A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of Boc, Cbz, Fmoc, and Troc

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of an amine protecting group is a critical decision that profoundly influences the efficiency, yield, and purity of the final product. The tert-butoxycarbonyl (Boc) group has long been a workhorse in this field, but its supremacy is often challenged by other stalwart protecting groups, each with a unique profile of stability and reactivity. This guide offers an in-depth, data-driven comparison of the Boc group against three other commonly employed amine protecting groups: benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and 2,2,2-trichloroethoxycarbonyl (Troc).

This analysis is designed for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also field-proven insights and detailed experimental protocols to inform strategic decisions in complex synthetic endeavors.

The Cornerstone of Amine Protection: A Tale of Four Chemistries

The fundamental principle behind the use of these protecting groups lies in their ability to be selectively introduced and removed under specific, orthogonal conditions, thereby allowing for the precise manipulation of a molecule's reactivity.[1][2] The choice among Boc, Cbz, Fmoc, and Troc hinges on a careful evaluation of the overall synthetic strategy, including the stability of other functional groups within the molecule and the desired deprotection pathway.[3]

The core distinction among these four protecting groups is their lability under different chemical environments:

  • Boc (tert-Butoxycarbonyl): Acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA).[4]

  • Cbz (Benzyloxycarbonyl): Removable by catalytic hydrogenolysis.[4]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile, commonly cleaved with piperidine.[4]

  • Troc (2,2,2-Trichloroethoxycarbonyl): Cleaved under reductive conditions, often with zinc dust in acetic acid.[5]

This orthogonality is the key to their utility in complex syntheses, enabling the sequential deprotection and modification of different amine groups within the same molecule.[2]

Comparative Performance: A Data-Driven Analysis

The selection of a protecting group should be guided by quantitative data on their performance in both protection and deprotection steps. The following tables summarize typical reaction conditions, times, and yields for the four protecting groups.

Table 1: Comparison of Amine Protection Efficiency
Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., THF, DCM, H₂O)2-12 h>90[6]
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O)2-20 h~90[6]
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃, piperidine), Solvent (e.g., Dioxane/H₂O, DMF)2-16 h>90[6][7]
Troc Troc-ClBase (e.g., Pyridine, NaHCO₃), Solvent (e.g., CH₂Cl₂, H₂O)1-4 h>90
Table 2: Comparison of Amine Deprotection Efficiency
Protecting GroupDeprotection ConditionsReaction TimeTypical Yield (%)
Boc 25-50% TFA in DCM1-2 h>90[8]
Cbz H₂, Pd/C in MeOH or EtOAc1-24 h>90[9]
Fmoc 20% Piperidine in DMF<30 min>95[6]
Troc Zn, Acetic Acid in MeOH30 min~86[1]

Chemical Principles and Mechanistic Insights

A deep understanding of the reaction mechanisms for the introduction and removal of each protecting group is crucial for troubleshooting and optimizing synthetic routes.

The Boc Group: Acid-Labile Protection

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, releasing the N-Boc protected amine, tert-butanol, and carbon dioxide.[10]

Deprotection: The acid-catalyzed removal of the Boc group proceeds via protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[10] This cation can potentially alkylate sensitive residues, a side reaction that can be mitigated by the use of scavengers.

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ (TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Isobutene Isobutene tBu_Cation->Isobutene - H⁺ Cbz_Deprotection Cbz_Amine Cbz-Protected Amine Carbamic_Acid Carbamic Acid Cbz_Amine->Carbamic_Acid H₂, Pd/C Toluene Toluene Cbz_Amine->Toluene Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂

Cbz Deprotection Mechanism
The Fmoc Group: Base-Mediated Elimination

Protection: The Fmoc group is installed using Fmoc-Cl or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. [1] Deprotection: The Fmoc group is cleaved via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid, which then decarboxylates to give the free amine. []

Fmoc_Deprotection Fmoc_Amine Fmoc-Protected Amine Fluorenyl_Anion Fluorenyl Anion Intermediate Fmoc_Amine->Fluorenyl_Anion + Base (Piperidine) Carbamic_Acid Carbamic Acid Fluorenyl_Anion->Carbamic_Acid β-Elimination DBF Dibenzofulvene Fluorenyl_Anion->DBF Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂

Fmoc Deprotection Mechanism
The Troc Group: Reductive Elimination

Protection: The Troc group is introduced by reacting an amine with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base. [1] Deprotection: The Troc group is removed under reductive conditions, typically with zinc dust in acetic acid. The reduction of the trichloromethyl group initiates a β-elimination, leading to the formation of 1,1-dichloroethylene, carbon dioxide, and the free amine. [12]

Troc_Deprotection Troc_Amine Troc-Protected Amine Reduced_Intermediate Reduced Intermediate Troc_Amine->Reduced_Intermediate Zn, AcOH Carbamic_Acid Carbamic Acid Reduced_Intermediate->Carbamic_Acid β-Elimination Dichloroethylene 1,1-Dichloroethylene Reduced_Intermediate->Dichloroethylene Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Orthogonal_Strategy Start Multi-protected Molecule (Boc, Cbz, Fmoc, Troc) Step1 Selective Fmoc Deprotection Start->Step1 Base (Piperidine) Step2 Selective Boc Deprotection Step1->Step2 Acid (TFA) Step3 Selective Cbz Deprotection Step2->Step3 H₂, Pd/C Step4 Selective Troc Deprotection Step3->Step4 Zn, AcOH End Fully Deprotected Molecule Step4->End

Orthogonal Deprotection Workflow

Field-Proven Insights and Practical Considerations

Beyond the fundamental chemistry, several practical factors influence the choice of protecting group, especially in the context of drug development and large-scale synthesis.

  • Boc: The use of strong acids for deprotection can be a limitation for acid-sensitive substrates. H[]owever, the byproducts of deprotection (isobutene and CO₂) are volatile and easily removed, which is advantageous for purification. F[13]or large-scale synthesis, the cost of Boc-protected amino acids is generally lower than that of Fmoc-protected counterparts.

[]* Cbz: The need for a metal catalyst (palladium) for hydrogenolysis can be a drawback, as it may require additional purification steps to remove metal residues. T[4]his method is also incompatible with functional groups that are sensitive to reduction.

  • Fmoc: The mild basic conditions for deprotection are a significant advantage, making it compatible with a wide range of acid-sensitive functional groups. T[]he deprotection can be monitored by UV spectroscopy due to the formation of the dibenzofulvene-piperidine adduct, which is beneficial for process control in automated synthesis. H[7]owever, the cost of Fmoc-protected amino acids is typically higher than that of Boc-protected ones.

[14]* Troc: The reductive cleavage conditions offer a unique orthogonality to acid- and base-labile protecting groups. However, the use of zinc dust can sometimes lead to heterogeneous reaction mixtures, which may be a consideration for large-scale processes.

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of a generic primary amine using each of the four protecting groups.

Boc Protection and Deprotection

Protocol for Boc Protection of a Primary Amine:

  • Dissolve the primary amine (1.0 equiv) in a suitable solvent such as a 2:1 mixture of tetrahydrofuran (THF) and water. 2[6]. Add sodium bicarbonate (2.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol for Boc Deprotection:

  • Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM. 3[8]. Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized with a base to obtain the free amine.

Cbz Protection and Deprotection

Protocol for Cbz Protection of a Primary Amine:

  • Dissolve the amine (1.0 equiv) in a mixture of dichloromethane and an aqueous solution of sodium carbonate (2.0 equiv). 2[6]. Cool the biphasic mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-20 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the Cbz-protected amine.

Protocol for Cbz Deprotection by Hydrogenolysis:

  • Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethyl acetate. 2[9]. Carefully add palladium on carbon (Pd/C) (5-10 mol%).

  • Stir the suspension under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until completion (typically 1-24 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

Fmoc Protection and Deprotection

Protocol for Fmoc Protection of a Primary Amine:

  • Dissolve the amine (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a 1:1 mixture of dioxane and water.

  • Add N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equiv). 3[7]. Stir the mixture at room temperature for 2-16 hours.

  • Acidify the reaction mixture with dilute HCl and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate to yield the Fmoc-protected amine.

Protocol for Fmoc Deprotection:

  • Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF. 3[6]. Stir the reaction at room temperature for less than 30 minutes, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the crude product to obtain the free amine.

Troc Protection and Deprotection

Protocol for Troc Protection of a Primary Amine:

  • Dissolve the amine (1.0 equiv) and pyridine (2.0 equiv) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add 2,2,2-trichloroethyl chloroformate (Troc-Cl) (1.1 equiv) dropwise. 4[1]. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer and concentrate to give the Troc-protected amine.

Protocol for Troc Deprotection:

  • Dissolve the Troc-protected amine (1.0 equiv) in a mixture of methanol and acetic acid. 2[1]. Add activated zinc dust (excess).

  • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 30 minutes to 2 hours.

  • Filter the reaction mixture to remove the zinc, and concentrate the filtrate.

  • Work up with a basic aqueous solution and extract with an organic solvent to isolate the free amine.

Conclusion

The selection of an amine protecting group is a nuanced decision that requires a thorough understanding of the chemical properties of the protecting group, the stability of the substrate, and the overall synthetic strategy. While the Boc group remains a versatile and cost-effective option, particularly for acid-stable molecules and large-scale synthesis, the unique advantages offered by Cbz, Fmoc, and Troc provide chemists with a powerful and flexible toolkit for the construction of complex molecules. The orthogonality of these protecting groups is a key enabler of modern synthetic chemistry, allowing for the elegant and efficient synthesis of a vast array of important compounds, from life-saving drugs to novel materials. By leveraging the data and protocols presented in this guide, researchers can make more informed decisions, leading to more successful and efficient synthetic outcomes.

References

  • A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. (2025). BenchChem.
  • Troc Protecting Group: Troc Protection & Deprotection Mechanism –. (2024). Total Synthesis.
  • Troc Protecting Group | Chem-Station Int. Ed. (2019).
  • A Comparative Guide to Amine Protecting Groups: Alternatives to N,N-diallyl-4-methylbenzenesulfonamide. (2025). BenchChem.
  • Orthogonal Protection Definition - Organic Chemistry Key... - Fiveable. (2025). Fiveable.
  • Why Fmoc-Protected Amino Acids Domin
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. (2024). Total Synthesis.
  • A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. (2025). BenchChem.
  • VI Protecting Groups and Orthogonal Protection Str
  • 1.2 Deprotection: The Concept of Orthogonal Sets. Thieme.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Master Organic Chemistry.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (2021).
  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis - Benchchem. (2025). BenchChem.
  • Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide - Benchchem. (2025). BenchChem.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. (2025). BenchChem.
  • Overview of Fmoc Amino Acids - ChemPep. ChemPep.
  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups - Suzhou Highfine Biotech. (2021). Suzhou Highfine Biotech.
  • Application Notes and Protocols for the Reaction of Cbz-NH-PEG8-CH2COOH with Primary Amines - Benchchem. (2025). BenchChem.
  • EXPERIMENTAL PROCEDURES - Beilstein Journals. Beilstein Journals.
  • ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
  • 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing). (2025). Royal Society of Chemistry.
  • Why Fmoc-Protected Amino Acids Domin
  • Amino Acid Protection & Deprotection Services - BOC Sciences. BOC Sciences.
  • Glen Report 14.12: A New Simplified 3'-Amino-Modifier CPG. Glen Research.
  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz - Benchchem. (2025). BenchChem.
  • Fmoc Resin Cleavage and Deprotection.
  • Application Notes and Protocols: Amine Protecting Groups in Peptide Synthesis - Benchchem. (2025). BenchChem.
  • Green Chemistry - Unibo. (2022). University of Bologna.
  • Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group - Radboud Repository. (2006). Radboud University.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2025). MDPI.
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Safety Operating Guide

2-(3-Boc-aminophenyl)-3-hydroxypyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Safety Guide for Research & Development

Part 1: Executive Safety Summary (Immediate Action)

2-(3-Boc-aminophenyl)-3-hydroxypyridine is a specialized organic intermediate often used in medicinal chemistry (e.g., kinase inhibitor synthesis). Because specific toxicological data for this exact isomer is often limited in public databases, it must be handled as a Category 3 Toxic Substance based on the known hazards of its constituent pharmacophores (hydroxypyridines and aminophenyls).

🛑 CRITICAL WARNING: The "Boc" Pressure Hazard

Do NOT dispose of this compound in acidic waste containers. The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Exposure to strong acids (e.g., HCl, TFA) in a closed waste container will trigger rapid deprotection, releasing isobutylene gas and CO₂. This can pressurize and rupture waste vessels.

Parameter Operational Standard
Primary Hazard Toxic if swallowed/inhaled; Skin/Eye Irritant (Inferred).[1][2][3][4][5]
Reactivity Acid Sensitive (Gas evolution). Incompatible with strong oxidizers.
Waste Stream Solid Hazardous Waste (Preferred) or Non-Halogenated Organic Solvent Waste .
PPE Requirement Nitrile gloves (double-gloved recommended), Lab coat, Safety glasses/Goggles.
Spill Response Do not dry sweep (dust hazard).[6] Dampen with inert solvent or use HEPA vacuum.

Part 2: Hazard Identification & Chemical Profile[1][5]

To ensure safe disposal, we must deconstruct the molecule into its functional risk components. This "Structure-Activity-Based" safety assessment is standard protocol for research compounds lacking a specific REACH/TSCA dossier.

Functional Group Risk Analysis
  • 3-Hydroxypyridine Core:

    • Risk: Hydroxypyridines are known skin and respiratory irritants and can be toxic if ingested (LD50 ~180-200 mg/kg in similar analogs like 2-amino-3-hydroxypyridine) [1][2].

    • Implication: Dust control is critical during solid waste transfer.

  • Boc-Amino Group:

    • Risk: Thermal and chemical instability. Decomposes at high temperatures (>150°C) or low pH.

    • Implication: Segregate from heat sources and acidic waste streams.[6][7]

  • Phenyl Ring:

    • Risk: Increases lipophilicity, facilitating skin absorption.

    • Implication: Double-gloving is recommended during handling.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Substance (Pure or Residual)

Most common scenario for expired or excess reagents.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Ensure the lid has a chemically resistant liner (e.g., PTFE).

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write the full name. Do not use abbreviations like "Boc-Int-2".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Transfer:

    • Place the waste container in a fume hood.

    • Transfer the solid using a disposable spatula.

    • Pro-Tip: If the solid is static-charged, use an antistatic gun or wipe the spatula with ethanol to prevent dispersal.

  • Decontamination: Wipe the exterior of the original vial with a Kimwipe dampened with acetone. Dispose of the Kimwipe in the Solid Hazardous Waste .

Scenario B: Disposal of Solution Waste (Reaction Mixtures)

Common during work-up or purification.

  • Solvent Identification: Determine the primary solvent (e.g., DCM, Ethyl Acetate, Methanol).

  • Segregation Check:

    • Is the solution acidic? If the reaction involved TFA or HCl, neutralize the solution with saturated Sodium Bicarbonate (NaHCO₃) before bottling.

    • Verification: Check pH with a strip. It must be pH 6-9.[8]

  • Bottling:

    • Pour into the appropriate carboy (e.g., "Non-Halogenated Organic" or "Halogenated Organic").

    • Headspace: Leave at least 10% headspace in the container to accommodate potential off-gassing.

  • Secondary Containment: Ensure the carboy sits in a secondary tray capable of holding 110% of the volume.

Part 4: Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for disposing of Boc-protected pyridine derivatives.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Crystal LiquidWaste Liquid/Solution StateCheck->LiquidWaste Dissolved SolidBin Container: HDPE/Glass Label: 'Toxic Solid' SolidWaste->SolidBin AcidCheck Is Solution Acidic? (pH < 5) LiquidWaste->AcidCheck Neutralize Neutralize with NaHCO3 (Prevent Gas Evolution) AcidCheck->Neutralize Yes (Risk of Explosion) SolventType Identify Solvent Base AcidCheck->SolventType No Neutralize->SolventType HaloWaste Halogenated Waste (e.g., DCM, Chloroform) SolventType->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste (e.g., MeOH, EtOAc) SolventType->NonHaloWaste No Halogens

Figure 1: Decision tree for the safe segregation of Boc-protected pyridine waste, highlighting the critical neutralization step.

Part 5: Emergency Response Procedures

Spills (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Wear safety goggles, lab coat, and double nitrile gloves . If the powder is fine and airborne, use a N95 or P100 respirator.

  • Contain: Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust generation.

  • Clean: Scoop up the material and place it in a hazardous waste jar. Wipe the area 3 times with soap and water.

Exposure[1][2][3][6][7][9][10]
  • Skin: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).

  • Eyes: Flush with water for 15 minutes.[2][7] Seek medical attention immediately (pyridine derivatives can cause corneal damage) [3].

Part 6: Regulatory Compliance (US/EU Context)

  • US EPA (RCRA): While this specific isomer is likely not P-listed or U-listed by name, it falls under the "Characteristic of Toxicity" if leachable, or simply as a generic organic hazardous waste. It must be incinerated at a permitted facility.

  • EU CLP: Treat as Acute Tox. 3 (H301) and Skin Irrit. 2 (H315) based on the 3-hydroxypyridine moiety [4].

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.